Ldha-IN-5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C27H22FN7O6S3 |
|---|---|
Molecular Weight |
655.7 g/mol |
IUPAC Name |
2-[3-[3-[(5-carboxy-2H-triazol-4-yl)sulfanyl]phenyl]-5-(cyclopropylmethyl)-4-[(3-fluoro-4-sulfamoylphenyl)methyl]pyrazol-1-yl]-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C27H22FN7O6S3/c28-18-9-14(6-7-21(18)44(29,40)41)8-17-20(10-13-4-5-13)35(27-30-19(12-42-27)25(36)37)33-22(17)15-2-1-3-16(11-15)43-24-23(26(38)39)31-34-32-24/h1-3,6-7,9,11-13H,4-5,8,10H2,(H,36,37)(H,38,39)(H2,29,40,41)(H,31,32,34) |
InChI Key |
HESBKZYQLSNUJF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CC2=C(C(=NN2C3=NC(=CS3)C(=O)O)C4=CC(=CC=C4)SC5=NNN=C5C(=O)O)CC6=CC(=C(C=C6)S(=O)(=O)N)F |
Origin of Product |
United States |
Foundational & Exploratory
The Role of Ldha-IN-5 in Glycolysis Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lactate dehydrogenase A (LDHA), a critical enzyme in the terminal step of anaerobic glycolysis, has emerged as a significant target in therapeutic development, particularly in oncology and metabolic diseases. This technical guide provides an in-depth analysis of Ldha-IN-5, a novel and potent small molecule inhibitor of LDHA. This document will detail its mechanism of action, present quantitative data on its inhibitory effects, and provide comprehensive experimental protocols for its characterization. Furthermore, this guide will utilize visualizations to elucidate key pathways and experimental workflows, offering a thorough resource for researchers and drug development professionals in the field of metabolic pathway modulation.
Introduction: The Critical Role of LDHA in Glycolysis
Under anaerobic conditions, or in cancer cells exhibiting the Warburg effect, the conversion of pyruvate to lactate, catalyzed by lactate dehydrogenase A (LDHA), is a pivotal metabolic step. This reaction regenerates the NAD+ required for the continuation of glycolysis, allowing for rapid ATP production. The five isoforms of lactate dehydrogenase are tetramers composed of two subunits, M and H, encoded by the LDHA and LDHB genes, respectively. The LDH-5 isoenzyme, a homotetramer of the M subunit, is the predominant form in skeletal muscle and the liver and is frequently overexpressed in various cancers. This upregulation of LDHA is associated with tumor progression, metastasis, and resistance to therapy, making it an attractive target for therapeutic intervention.
Inhibition of LDHA disrupts the glycolytic pathway, leading to a decrease in lactate production and a subsequent reduction in ATP levels. This can induce metabolic stress, increase oxidative stress, and ultimately trigger cell death in cancer cells that are highly dependent on glycolysis for their energy needs.
This compound: A Dual Inhibitor of LDHA and Glycolate Oxidase
This compound is a novel and potent dual inhibitor of both Lactate Dehydrogenase A (LDHA) and Glycolate Oxidase (GO).[1] Its development was aimed at treating primary hyperoxaluria, a metabolic disorder characterized by the overproduction of oxalate.[1][2] The dual inhibition of GO and LDHA is intended to reduce the endogenous synthesis of oxalate.[1][2]
The development of this compound utilized a structure-based drug design (SBDD) approach. The chemical structure and properties of this compound are detailed below:
-
Chemical Formula: C27H22FN7O6S3
-
CAS Number: 2776148-90-2
Quantitative Data: Inhibitory Potency of this compound
The inhibitory activity of this compound has been characterized through various in vitro and cellular assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Enzymatic Inhibition
| Target Enzyme | Inhibitor | IC50 (nM) |
| Glycolate Oxidase (GO) | This compound (Compound 7) | 3.6 |
| Lactate Dehydrogenase A (LDHA) | This compound (Compound 7) | 0.3 |
| mouse Lactate Dehydrogenase A (mLDHA) | This compound (Compound 7) | 0.4 |
Data extracted from Ding J, et al. ACS Med Chem Lett. 2021.
Table 2: Cellular Activity
| Assay | Cell Type | Inhibitor | IC50 (nM) |
| Oxalate Reduction | Agxt-knockdown mouse hepatocytes | This compound (Compound 7) | 88 |
Data extracted from Ding J, et al. ACS Med Chem Lett. 2021.
Mechanism of Action and Signaling Pathways
This compound inhibits glycolysis by directly targeting the enzymatic activity of LDHA. By binding to LDHA, it prevents the conversion of pyruvate to lactate. This inhibition has several downstream consequences for cellular metabolism and signaling.
Caption: Inhibition of the LDHA-catalyzed conversion of pyruvate to lactate by this compound.
The inhibition of LDHA by this compound leads to an accumulation of pyruvate and a decrease in lactate production. This disrupts the regeneration of NAD+, which is essential for maintaining a high glycolytic flux. The reduction in NAD+ can, in turn, inhibit earlier steps in the glycolytic pathway that are NAD+-dependent, such as the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate by glyceraldehyde-3-phosphate dehydrogenase (GAPDH).
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the characterization of this compound.
LDHA Enzyme Inhibition Assay
This protocol describes a general method for determining the in vitro inhibitory activity of compounds against LDHA.
Caption: Workflow for a typical LDHA enzyme inhibition assay.
Materials:
-
Human recombinant LDHA enzyme
-
NADH (β-Nicotinamide adenine dinucleotide, reduced form)
-
Sodium Pyruvate
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.4)
-
This compound (or other test compounds)
-
384-well microplates
-
Microplate reader capable of kinetic measurements at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of NADH and sodium pyruvate in assay buffer.
-
Dilute the LDHA enzyme to the desired concentration in assay buffer.
-
-
Assay Protocol:
-
Add a small volume (e.g., 1 µL) of this compound at various concentrations to the wells of a 384-well plate.
-
Add the diluted LDHA enzyme solution to each well and incubate for a predefined period (e.g., 15 minutes) at room temperature to allow for compound binding.
-
Initiate the enzymatic reaction by adding a mixture of NADH and sodium pyruvate to each well.
-
Immediately begin monitoring the decrease in absorbance at 340 nm over time using a microplate reader. The decrease in absorbance corresponds to the oxidation of NADH to NAD+.
-
-
Data Analysis:
-
Calculate the initial velocity of the reaction for each concentration of the inhibitor.
-
Plot the reaction velocity against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Cellular Oxalate Reduction Assay
This protocol outlines a method to assess the ability of this compound to reduce oxalate production in a cellular context, particularly relevant for its application in primary hyperoxaluria.
Materials:
-
Primary mouse hepatocytes (e.g., from an Agxt-knockdown mouse model)
-
Cell culture medium
-
Glycolate
-
This compound
-
Reagents for oxalate measurement (e.g., oxalate assay kit)
Procedure:
-
Cell Culture and Treatment:
-
Plate primary hepatocytes in a suitable culture plate and allow them to adhere.
-
Treat the cells with varying concentrations of this compound for a specified duration.
-
Add glycolate to the culture medium to provide the substrate for oxalate production.
-
-
Sample Collection:
-
After the incubation period, collect the cell culture supernatant.
-
-
Oxalate Measurement:
-
Measure the concentration of oxalate in the collected supernatant using a commercially available oxalate assay kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the oxalate levels to a control group (e.g., vehicle-treated cells).
-
Plot the percentage of oxalate reduction against the logarithm of the this compound concentration.
-
Determine the IC50 value for cellular oxalate reduction.
-
Conclusion
This compound represents a significant development in the field of metabolic inhibitors, demonstrating potent dual inhibition of LDHA and GO. Its ability to effectively reduce oxalate production in cellular models highlights its therapeutic potential for primary hyperoxaluria. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for further research and development of this compound and other modulators of glycolysis and related metabolic pathways. The provided visualizations offer a clear understanding of its mechanism of action and the experimental workflows for its characterization, serving as a valuable resource for the scientific community.
References
Ldha-IN-5: A Dual Inhibitor of Lactate Dehydrogenase A and Glycolate Oxidase for Primary Hyperoxaluria
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Ldha-IN-5 has emerged as a significant subject of investigation in the field of metabolic diseases, specifically in the context of Primary Hyperoxaluria (PH). This technical guide provides a comprehensive overview of this compound, a potent dual inhibitor of Lactate Dehydrogenase A (LDHA) and Glycolate Oxidase (GO). Primary Hyperoxaluria is a group of rare genetic disorders characterized by the overproduction of oxalate, leading to the formation of calcium oxalate crystals in the kidneys and other organs. Both LDHA and GO are key enzymes in the metabolic pathway responsible for endogenous oxalate synthesis, making them critical targets for therapeutic intervention.[1] This guide will delve into the quantitative data, experimental protocols, and the underlying signaling pathways associated with this compound, offering a valuable resource for researchers and professionals in drug development.
Quantitative Data on this compound
This compound, identified as "compound 7" in the primary literature, has demonstrated potent inhibitory activity against both human LDHA and GO. Furthermore, its efficacy has been evaluated in a cellular model relevant to Primary Hyperoxaluria Type 1. The following tables summarize the key quantitative data for this compound and related compounds from the foundational study by Ding J, et al. (2021).[1]
Table 1: In Vitro Enzymatic Inhibition Data [1]
| Compound | hLDHA IC50 (nM) | hGO IC50 (nM) |
| This compound (Compound 7) | 140 | 1.7 |
| Compound 14 | 200 | 1.6 |
| Compound 15 | 220 | 1.9 |
| Reference LDHA Inhibitor (63) | 27 | >10000 |
| Reference GO Inhibitor (A) | >10000 | 2.1 |
Table 2: Cellular Oxalate Reduction in an Agxt-knockdown Mouse Hepatocyte Assay [1]
| Compound | Oxalate Reduction IC50 (nM) |
| This compound (Compound 7) | 88 |
| Compound 14 | 33 |
| Compound 15 | 280 |
| Reference LDHA Inhibitor (63) | 160 |
| Reference GO Inhibitor (A) | 140 |
Signaling Pathway
In the context of Primary Hyperoxaluria, the metabolic pathway leading to oxalate overproduction is the central focus. This compound targets two key enzymes in this pathway: Glycolate Oxidase (GO) and Lactate Dehydrogenase A (LDHA). GO, located in the peroxisome, oxidizes glycolate to glyoxylate. Subsequently, in the cytosol, LDHA can convert glyoxylate to oxalate, the final, problematic metabolite. In Primary Hyperoxaluria Type 1, a deficiency in the enzyme Alanine-Glyoxylate Aminotransferase (AGT) leads to an accumulation of glyoxylate, further driving oxalate production by LDHA. By inhibiting both GO and LDHA, this compound offers a dual-pronged approach to reducing the synthesis of oxalate.[2]
Experimental Protocols
The characterization of this compound involved several key experiments to determine its inhibitory potency against LDHA and GO, as well as its efficacy in a cellular context. The following are detailed methodologies for these assays based on the descriptions in the primary literature.
Human LDHA Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of human Lactate Dehydrogenase A.
Workflow Diagram:
Methodology:
-
Reagent Preparation:
-
Prepare an assay buffer containing Tris-HCl, EDTA, and Tween-20.
-
Reconstitute recombinant human LDHA enzyme in the assay buffer to the desired concentration.
-
Prepare stock solutions of NADH and pyruvate in the assay buffer.
-
Prepare a serial dilution of this compound in DMSO.
-
-
Assay Procedure:
-
Add the hLDHA enzyme solution to the wells of a microplate.
-
Add the diluted this compound or DMSO (vehicle control) to the respective wells.
-
Incubate the plate at room temperature.
-
Add the NADH solution to all wells.
-
Incubate the plate at room temperature.
-
Initiate the enzymatic reaction by adding the pyruvate solution to all wells.
-
Immediately monitor the decrease in absorbance at 340 nm over time using a plate reader. The decrease in absorbance corresponds to the oxidation of NADH to NAD+.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Human GO Inhibition Assay
This assay determines the inhibitory effect of this compound on the activity of human Glycolate Oxidase.
Methodology:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., phosphate buffer).
-
Reconstitute recombinant human GO enzyme in the assay buffer.
-
Prepare a stock solution of the substrate, glycolate.
-
Prepare a detection reagent mixture containing horseradish peroxidase and a suitable chromogenic or fluorogenic substrate (e.g., Amplex Red).
-
Prepare a serial dilution of this compound in DMSO.
-
-
Assay Procedure:
-
Add the hGO enzyme solution to the wells of a microplate.
-
Add the diluted this compound or DMSO (vehicle control) to the respective wells.
-
Add the detection reagent mixture to all wells.
-
Initiate the enzymatic reaction by adding the glycolate solution.
-
Incubate the plate at room temperature, protected from light.
-
Measure the fluorescence or absorbance at the appropriate wavelength. The signal is proportional to the amount of hydrogen peroxide produced by the GO-catalyzed reaction.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value using a suitable curve-fitting model.
-
Agxt-knockdown Mouse Hepatocyte Assay for Oxalate Reduction
This cellular assay evaluates the ability of this compound to reduce the production of oxalate in a model that mimics Primary Hyperoxaluria Type 1.
Workflow Diagram:
Methodology:
-
Agxt Knockdown in Mice:
-
Administer an Agxt-targeting siRNA encapsulated in a lipid nanoparticle (LNP) to mice to induce hepatic knockdown of the Agxt gene.
-
-
Hepatocyte Isolation and Culture:
-
After a specified period to allow for gene knockdown, isolate primary hepatocytes from the treated mice using a standard collagenase perfusion method.
-
Plate the isolated hepatocytes on collagen-coated plates in a suitable culture medium.
-
-
Compound Treatment and Oxalate Measurement:
-
Treat the cultured hepatocytes with a serial dilution of this compound.
-
Add a known concentration of glycolate to the culture medium to serve as the substrate for oxalate production.
-
Incubate the cells for a defined period.
-
Collect the cell culture supernatant.
-
Measure the concentration of oxalate in the supernatant using a sensitive analytical method such as ion chromatography-mass spectrometry (IC-MS).
-
-
Data Analysis:
-
Calculate the percentage of oxalate reduction for each concentration of this compound compared to the vehicle-treated control.
-
Plot the percentage of reduction against the logarithm of the inhibitor concentration.
-
Determine the IC50 value for oxalate reduction by fitting the data to a dose-response curve.
-
Conclusion
This compound represents a promising pharmacological tool for the study of Primary Hyperoxaluria and a potential lead scaffold for the development of novel therapeutics. Its dual inhibitory action on both LDHA and GO provides a robust mechanism for reducing the pathological overproduction of oxalate. The quantitative data and experimental protocols detailed in this guide offer a solid foundation for researchers to further investigate the properties and potential applications of this compound and similar dual-target inhibitors. The continued exploration of such compounds is crucial for advancing our understanding and treatment of rare metabolic diseases like Primary Hyperoxaluria.
References
An In-depth Technical Guide on the Discovery and Biological Evaluation of a Potent Lactate Dehydrogenase A (LDHA) Inhibitor
Disclaimer: The compound "Ldha-IN-5" was not identified in the provided search results. This guide will focus on a representative and well-characterized LDHA inhibitor, referred to as compound 7 in a key study, to illustrate the discovery, synthesis, and evaluation process of potent LDHA inhibitors.
Lactate dehydrogenase A (LDHA) is a critical enzyme in anaerobic glycolysis, catalyzing the conversion of pyruvate to lactate.[1] In many cancer cells, LDHA is overexpressed and plays a crucial role in the Warburg effect, a metabolic shift that supports rapid tumor growth and proliferation even in the presence of oxygen.[2] This makes LDHA a promising target for anticancer therapies. This document provides a technical overview of the discovery, and biological characterization of a potent LDHA inhibitor.
Quantitative Data Summary
The inhibitory potency of the identified compound and its effect on cancer cell growth are summarized below.
| Compound | LDHA Inhibition IC50 (μM) | Antiproliferative Activity EC50 (μM) - A549 Cells | Antiproliferative Activity EC50 (μM) - NCI-H1975 Cells |
| Compound 7 | 0.36 | 5.5 | 3.0 |
Table 1: In vitro activity of Compound 7 against human LDHA and lung cancer cell lines. Data sourced from a study on the discovery of potent human lactate dehydrogenase A (LDHA) inhibitors.[3]
Signaling Pathway of LDHA Inhibition
Inhibition of LDHA disrupts the glycolytic pathway, a central metabolic process in many cancer cells. By blocking the conversion of pyruvate to lactate, LDHA inhibitors force cancer cells to rely more on mitochondrial oxidative phosphorylation for energy production. This shift can lead to increased reactive oxygen species (ROS) generation and subsequently, apoptosis.[1]
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
1. LDHA Enzyme Inhibition Assay
This assay quantifies the inhibitory effect of a compound on the enzymatic activity of purified human LDHA.
-
Materials:
-
Purified human LDHA (obtained from a commercial supplier like Lee Biosolutions).[3]
-
Assay buffer: 50 mM Hepes (pH 7.2), 100 mM NaCl, 2 mM DTT, and 1% DMSO.
-
Test compound stock solution (e.g., 40 mM in DMSO).
-
NADH solution (dissolved in double-distilled water).
-
Pyruvate solution.
-
96-well microtiter plate.
-
Spectrophotometer capable of measuring absorbance at 340 nm.
-
-
Procedure:
-
Prepare working solutions of the test compound by diluting the stock solution in the assay buffer.
-
In a 96-well plate, add the LDHA enzyme solution, the test compound at various concentrations, and NADH.
-
Initiate the enzymatic reaction by adding pyruvate to each well.
-
Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+.
-
The reaction rate is calculated from the linear portion of the absorbance curve.
-
The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the rate of a control reaction without the inhibitor.
-
IC50 values are calculated by fitting the dose-response data to a suitable equation.
-
2. Cell Growth Inhibition (Cytotoxicity) Assay
This assay determines the effect of a compound on the proliferation of cancer cells.
-
Materials:
-
Cancer cell lines (e.g., A549 and NCI-H1975 lung cancer cells).
-
Cell culture medium and supplements.
-
Sterile 96-well flat-bottom microtiter plates.
-
Test compound.
-
Reagents for a viability assay (e.g., MTS or a lactate dehydrogenase (LDH) release assay kit).
-
Incubator (37°C, 5% CO2).
-
Microplate reader.
-
-
Procedure:
-
Seed the cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate overnight.
-
Treat the cells with various concentrations of the test compound. Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.
-
Incubate the plates for a specified period (e.g., 72 hours).
-
After the incubation period, assess cell viability using a suitable method. For an LDH release assay, a sample of the culture supernatant is transferred to a new plate, and the LDH activity is measured according to the kit manufacturer's protocol.
-
The amount of color change (in colorimetric assays) is proportional to the number of viable or lysed cells, depending on the assay.
-
Calculate the percentage of growth inhibition for each concentration of the compound.
-
EC50 values are determined by plotting the percentage of inhibition against the compound concentration.
-
Discovery and Evaluation Workflow
The discovery of Compound 7 involved a combination of computational and experimental approaches.
Synthesis of LDHA Inhibitors
The synthesis protocol for Compound 7 is not detailed in the primary reference, as it was purchased from a local supplier. However, the general approach to developing novel LDHA inhibitors often involves fragment-based lead generation (FBLG) or modification of known chemical scaffolds. The synthesis of related compounds often involves multi-step organic chemistry reactions to build the core structure and add various functional groups to optimize binding affinity and selectivity for the LDHA enzyme.
References
- 1. The Regulation and Function of Lactate Dehydrogenase A: Therapeutic Potential in Brain Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a novel alpha isoform of the long‐known enzyme LDHA provides new insights into cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of potent human lactate dehydrogenase A (LDHA) inhibitors with antiproliferative activity against lung cancer cells: virtual screening and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
The Disruption of Tumor Glycolysis: A Technical Guide to the Effects of the LDHA Inhibitor FX11 on the Warburg Effect
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cancer cells exhibit a unique metabolic phenotype known as the Warburg effect, characterized by a high rate of glycolysis and lactate production, even in the presence of oxygen. This metabolic reprogramming is crucial for tumor growth and survival. Lactate dehydrogenase A (LDHA), which catalyzes the conversion of pyruvate to lactate, is a key enzyme in this process and a promising target for anticancer therapies. This technical guide provides an in-depth analysis of the effects of FX11, a selective small-molecule inhibitor of LDHA, on the Warburg effect in tumors. We present quantitative data on its biological activity, detailed protocols for key experimental assays, and a visualization of the underlying signaling pathways.
Introduction: Targeting the Warburg Effect with LDHA Inhibition
The propensity of cancer cells to favor aerobic glycolysis, or the Warburg effect, provides a therapeutic window for targeting tumor metabolism.[1] By converting pyruvate to lactate, LDHA regenerates NAD+, which is essential for sustaining high glycolytic flux.[2] Inhibition of LDHA disrupts this process, leading to a reduction in lactate production, a decrease in ATP levels, and an increase in oxidative stress, ultimately inducing cancer cell death.[3]
FX11 is a potent and selective, reversible, and competitive inhibitor of LDHA.[4] It has demonstrated significant antitumor activity in preclinical models of various cancers, including lymphoma and pancreatic cancer, by effectively targeting the Warburg effect.[4] This document serves as a comprehensive resource on the cellular and molecular consequences of LDHA inhibition by FX11.
Quantitative Effects of FX11 on Cancer Cells
The biological impact of FX11 has been quantified across various cancer cell lines. The following tables summarize key data points related to its inhibitory activity and effects on cellular processes central to the Warburg effect.
Table 1: Inhibitory and Cytotoxic Activity of FX11
| Parameter | Cell Line | Value | Reference(s) |
| Ki (LDHA) | Human Liver | 8 µM | |
| IC50 (LDHA) | HeLa | 23.3 µM | |
| IC50 (Cell Viability) | BxPc-3 (Pancreatic) | 49.27 µM | |
| MIA PaCa-2 (Pancreatic) | 60.54 µM |
Table 2: Metabolic Consequences of FX11 Treatment
| Parameter | Cell Line | Treatment | Effect | Reference(s) |
| Lactate Production | SK-N-AS (Neuroblastoma) | 10 µM FX11, 24h | 89% reduction | |
| LAN-1 (Neuroblastoma) | 10 µM FX11, 24h | 95% reduction | ||
| ATP Levels | P493 (Lymphoma) | 9 µM FX11, 24-48h | Decrease | |
| Oxygen Consumption | P493 (Lymphoma) | FX11 | Increased | |
| Reactive Oxygen Species (ROS) | P493 (Lymphoma) | FX11 | Increased |
Signaling Pathways Modulated by FX11
Inhibition of LDHA by FX11 initiates a cascade of signaling events stemming from the disruption of glycolysis. The primary consequences are a depletion of ATP and an increase in reactive oxygen species (ROS), leading to the activation of the AMP-activated protein kinase (AMPK) pathway, a key sensor of cellular energy status.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Inhibition of LDHA suppresses cell proliferation and increases mitochondrial apoptosis via the JNK signaling pathway in cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of lactate dehydrogenase A induces oxidative stress and inhibits tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
Investigating the Binding Site of Novel Inhibitors on the Lactate Dehydrogenase A (LDHA) Enzyme: A Technical Guide
Disclaimer: Publicly available scientific literature and databases lack specific information regarding the compound "Ldha-IN-5". Therefore, this technical guide utilizes data from well-characterized LDHA inhibitors to provide a representative and in-depth analysis of inhibitor binding to the LDHA enzyme, in line with the core requirements of the original request.
This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the methodologies and data related to the interaction of small molecule inhibitors with the Lactate Dehydrogenase A (LDHA) enzyme.
Introduction to LDHA as a Therapeutic Target
Lactate dehydrogenase A (LDHA) is a critical enzyme in anaerobic glycolysis, catalyzing the conversion of pyruvate to lactate with the concomitant oxidation of NADH to NAD+.[1] In many cancer cells, a metabolic shift towards aerobic glycolysis, known as the Warburg effect, leads to an upregulation of LDHA.[2][3] This increased glycolytic flux provides rapidly proliferating tumor cells with energy and metabolic intermediates.[2] Consequently, inhibiting LDHA has emerged as a promising therapeutic strategy in oncology.[2] LDHA inhibitors function by binding to the enzyme and preventing its catalytic activity, thereby disrupting the glycolytic pathway and inducing metabolic stress in cancer cells.
Quantitative Analysis of LDHA Inhibitor Potency
The efficacy of various small molecule inhibitors against the LDHA enzyme is typically quantified by their half-maximal inhibitory concentration (IC50). This value represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. The following table summarizes the IC50 values for several reported LDHA inhibitors.
| Inhibitor | IC50 (µM) | Target Isoform(s) | Notes |
| Compound 2 | 2.20 ± 0.15 | LDHA | Binds to a site overlapping with the NADH-binding site. |
| Compound 7 | 0.36 | LDHA | Potent inhibitor identified through virtual screening. |
| Compound 10 | 0.96 | LDHA | |
| Unnamed Compound 1 | 14.4 ± 3.77 | LDHA | Binds to a site overlapping with the NADH-binding site. |
| Unnamed Compound 2 (from a different study) | 13.63 | LDHA-selective | Selective over LDHB. |
| Unnamed Compound 10 (from a different study) | 47.20 | LDHA-selective | Selective over LDHB. |
| GSK2837808A | 0.0026 | LDHA | Potent LDHA inhibitor. |
| GNE140 | 0.0599 | LDHA |
The LDHA Binding Site and Inhibitor Interactions
The active site of the LDHA enzyme is a well-defined pocket that accommodates both the substrate (pyruvate) and the cofactor (NADH). X-ray crystallography studies have been instrumental in elucidating the binding modes of various inhibitors.
Many potent inhibitors are competitive with respect to NADH, binding to a site that overlaps with the NADH-binding pocket. Docking studies and crystal structures have revealed key amino acid residues involved in inhibitor binding. For instance, a potent inhibitor, referred to as compound 7, is predicted to form hydrogen bonds with Gln 99, Asn 137, Arg 168, and His 192 within the active site of LDHA. The binding of some inhibitors is also dependent on the prior association of the NADH cofactor.
Below is a conceptual diagram illustrating the binding of an inhibitor within the active site of the LDHA enzyme.
Caption: Inhibitor binding in the LDHA active site.
Signaling Pathway Context: The Role of LDHA in Glycolysis
LDHA plays a pivotal role in the final step of anaerobic glycolysis. Understanding this pathway is crucial for appreciating the downstream effects of LDHA inhibition. The diagram below illustrates the glycolytic pathway and the central position of LDHA.
Caption: LDHA's role in the glycolytic pathway.
Experimental Protocols for Investigating Inhibitor Binding
A variety of experimental techniques are employed to characterize the binding of inhibitors to LDHA. The following sections detail the methodologies for key experiments.
LDHA Enzymatic Assay
This assay measures the ability of a compound to inhibit the catalytic activity of LDHA. The most common method monitors the decrease in NADH concentration, which absorbs light at 340 nm.
-
Principle: LDHA catalyzes the conversion of pyruvate to lactate, which is coupled with the oxidation of NADH to NAD+. The rate of NADH disappearance is proportional to the enzyme's activity.
-
Materials:
-
Purified human LDHA enzyme
-
NADH
-
Pyruvate
-
Assay buffer (e.g., 50 mM Hepes, pH 7.2, containing DTT and a surfactant like Triton X-100)
-
Test inhibitor compound
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, LDHA enzyme, and NADH in each well of a 96-well plate.
-
Add the test inhibitor at various concentrations to the wells. Include a control with no inhibitor.
-
Initiate the enzymatic reaction by adding pyruvate to all wells.
-
Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the initial reaction rates from the linear portion of the absorbance vs. time curve.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
-
Isothermal Titration Calorimetry (ITC)
ITC is a biophysical technique that directly measures the heat changes associated with a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy and entropy).
-
Principle: A solution of the inhibitor is titrated into a solution containing the LDHA enzyme. The heat released or absorbed upon binding is measured.
-
Materials:
-
Purified human LDHA enzyme
-
Test inhibitor compound
-
ITC buffer (e.g., 50 mM Hepes, pH 7.2, 100 mM NaCl, 2 mM DTT)
-
Isothermal titration calorimeter
-
-
Procedure:
-
Prepare solutions of LDHA and the inhibitor in the same ITC buffer. Degas the solutions to avoid air bubbles.
-
Load the LDHA solution into the sample cell of the calorimeter and the inhibitor solution into the injection syringe.
-
Perform a series of small, sequential injections of the inhibitor into the sample cell while monitoring the heat changes.
-
Integrate the heat-change peaks to obtain the heat released or absorbed per injection.
-
Plot the heat change per mole of injectant against the molar ratio of inhibitor to protein.
-
Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters of the interaction.
-
X-ray Crystallography
This powerful technique provides a high-resolution, three-dimensional structure of the inhibitor bound to the LDHA enzyme, revealing the precise binding mode and interactions.
-
Principle: Crystals of the LDHA-inhibitor complex are grown and then diffracted with X-rays. The resulting diffraction pattern is used to calculate the electron density map and build an atomic model of the complex.
-
Materials:
-
Highly pure and concentrated LDHA protein
-
Test inhibitor compound
-
Crystallization reagents (salts, buffers, precipitants)
-
Crystallization plates
-
X-ray source and detector
-
-
Procedure:
-
Co-crystallize the LDHA enzyme with the inhibitor by mixing the two and setting up crystallization trials using techniques like vapor diffusion.
-
Optimize crystallization conditions to obtain well-diffracting crystals.
-
Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using molecular replacement with a known LDHA structure as a search model.
-
Build and refine the atomic model of the LDHA-inhibitor complex, including the placement of the inhibitor in the electron density map.
-
Analyze the final structure to identify key interactions between the inhibitor and the enzyme's active site residues.
-
Experimental and Logical Workflow
The discovery and characterization of a novel LDHA inhibitor typically follows a structured workflow, from initial screening to detailed binding analysis.
Caption: A typical workflow for identifying and characterizing LDHA inhibitors.
Conclusion
The investigation of the binding site of inhibitors on the LDHA enzyme is a crucial aspect of developing novel anticancer therapeutics. Through a combination of enzymatic assays, biophysical techniques, and structural biology, a detailed understanding of the molecular interactions between an inhibitor and the LDHA active site can be achieved. This knowledge is paramount for the rational design and optimization of potent and selective LDHA inhibitors. While specific data for "this compound" remains elusive, the principles and methodologies outlined in this guide provide a robust framework for the characterization of any novel LDHA inhibitor.
References
Ldha-IN-5: An In-Depth Technical Guide on its Impact on Cellular Redox Balance
Disclaimer: Information regarding a specific molecule designated "Ldha-IN-5" is not available in the public scientific literature. This technical guide has been constructed based on the well-documented effects of known Lactate Dehydrogenase A (LDHA) inhibitors, such as FX11 and oxamate, and serves as a representative illustration of how a potent and specific LDHA inhibitor would impact cellular redox balance. The data and protocols presented are derived from published studies on these analogous compounds.
Executive Summary
Lactate Dehydrogenase A (LDHA) is a critical enzyme in anaerobic glycolysis, catalyzing the conversion of pyruvate to lactate while regenerating NAD+ from NADH.[1][2][3] This function is pivotal for maintaining a high glycolytic rate, a characteristic feature of many cancer cells known as the Warburg effect.[4][5] Inhibition of LDHA presents a promising therapeutic strategy by disrupting tumor metabolism and redox homeostasis. This guide details the core mechanism of action of a representative LDHA inhibitor, this compound, focusing on its profound impact on the cellular redox state. By blocking the pyruvate-to-lactate conversion, this compound is expected to induce a significant shift in the intracellular NAD+/NADH ratio, leading to increased oxidative stress and subsequent inhibition of tumor progression.
Core Mechanism of Action: Disruption of the Lactate Dehydrogenase A Axis
LDHA is a key regulator of the cytosolic NAD+/NADH ratio, which is essential for the activity of NAD+-dependent enzymes, including the glycolytic enzyme glyceraldehyde 3-phosphate dehydrogenase (GAPDH). In highly glycolytic cells, the regeneration of NAD+ by LDHA is crucial for sustained ATP production.
This compound, as a competitive inhibitor of LDHA, would bind to the enzyme's active site, preventing the binding of its substrate, pyruvate. This direct inhibition is expected to lead to two primary consequences: a decrease in lactate production and an accumulation of pyruvate, and a decrease in the regeneration of NAD+ from NADH, thus lowering the NAD+/NADH ratio.
Quantitative Impact on Cellular Metabolites and Redox State
The inhibition of LDHA by a compound analogous to this compound would lead to predictable and quantifiable changes in key cellular metabolites. These changes are summarized below.
| Parameter | Expected Change with this compound | Reference Compound Data | Citation |
| Intracellular Lactate | Significant Decrease | ~20% decrease with LDHA silencing | |
| Intracellular Pyruvate | Significant Increase | ~20% increase with LDHA silencing | |
| Lactate/Pyruvate Ratio | Significant Decrease | Baseline decrease with LDHA silencing | |
| NAD+/NADH Ratio | Significant Decrease | Confirmed decrease with FX11 and GSK2837808A treatment | |
| Reactive Oxygen Species (ROS) | Significant Increase | Significant increase with siLDHA and FX11 treatment | |
| Oxygen Consumption | Increase | Increased with siLDHA and FX11 treatment |
Signaling Pathways and Downstream Effects
The primary impact of this compound on the NAD+/NADH ratio has significant downstream consequences. A reduced NAD+/NADH ratio can impair the function of other NAD+-dependent enzymes and lead to reductive stress. However, the accumulation of pyruvate can force its entry into the tricarboxylic acid (TCA) cycle, increasing mitochondrial respiration and, consequently, the production of reactive oxygen species (ROS). This increase in oxidative stress can induce cellular damage and trigger apoptosis.
References
- 1. Lactate dehydrogenase A-coupled NAD+ regeneration is critical for acute myeloid leukemia cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemistry, Lactate Dehydrogenase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Lactate dehydrogenase - Wikipedia [en.wikipedia.org]
- 4. What are LDHA inhibitors and how do they work? [synapse.patsnap.com]
- 5. Inhibition of lactate dehydrogenase A induces oxidative stress and inhibits tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
Ldha-IN-5: A Novel Therapeutic Avenue in Oncology? An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cancer cells exhibit a unique metabolic phenotype characterized by a heightened reliance on glycolysis, even in the presence of ample oxygen—a phenomenon known as the Warburg effect. Lactate dehydrogenase A (LDHA), a key enzyme in this metabolic reprogramming, catalyzes the conversion of pyruvate to lactate, facilitating a high glycolytic rate and contributing to an acidic tumor microenvironment that promotes tumor progression, metastasis, and immune evasion. Consequently, the inhibition of LDHA has emerged as a promising therapeutic strategy in oncology. This technical guide provides a comprehensive overview of the therapeutic potential of targeting LDHA, with a focus on Ldha-IN-5, a novel dual inhibitor of LDHA and Glycolate Oxidase (GO). Due to the nascent stage of research on this compound in oncology, this guide supplements available data with extensive information from well-characterized LDHA inhibitors, such as FX-11 and GSK2837808A, to provide a thorough understanding of the mechanism, preclinical efficacy, and experimental considerations for developing LDHA-targeted cancer therapies.
Introduction: The Rationale for Targeting LDHA in Cancer
The metabolic shift towards aerobic glycolysis is a hallmark of many cancers, providing rapidly proliferating tumor cells with the necessary energy and biosynthetic precursors for growth.[1] This metabolic switch is heavily dependent on the activity of Lactate Dehydrogenase A (LDHA), which regenerates NAD+ required for sustained glycolysis.[2] High levels of LDHA expression are frequently observed in various malignancies and are often correlated with poor prognosis, tumor progression, and resistance to therapy.[1] Inhibition of LDHA presents a compelling strategy to selectively target cancer cells by disrupting their energy metabolism, leading to reduced proliferation, increased oxidative stress, and apoptosis.[3][4]
This compound is a novel small molecule identified as a dual inhibitor of LDHA and Glycolate Oxidase (GO). While its primary investigation has been in the context of primary hyperoxaluria, its activity against LDHA warrants exploration of its potential as an anti-cancer agent. This guide will delve into the known properties of this compound and leverage the extensive research on other potent LDHA inhibitors to build a comprehensive picture of this therapeutic approach.
This compound: A Dual Inhibitor of LDHA and Glycolate Oxidase
This compound was developed through a structure-based drug design approach as a potent inhibitor of both human LDHA and Glycolate Oxidase (GO). The primary therapeutic indication for this dual inhibition is primary hyperoxaluria, a metabolic disorder characterized by excessive oxalate production.
Chemical Structure
The chemical structure of a representative compound from the series of dual GO/LDHA inhibitors, to which this compound belongs, is presented below. For the purpose of this guide, we will refer to the data available for this series of compounds.
(Note: The exact structure of "this compound" is not publicly disclosed, but is part of a series of novel, potent, dual GO/LDHA inhibitors. The information is derived from the publication by Ding J, et al.)
Mechanism of Action
This compound acts as a competitive inhibitor of LDHA, binding to the enzyme's active site and preventing the conversion of pyruvate to lactate. The dual inhibitory nature of this compound also targets Glycolate Oxidase. While the role of GO in cancer is not well-established, its inhibition in the context of primary hyperoxaluria is aimed at reducing the production of glyoxylate, a precursor to oxalate. The relevance of GO inhibition in oncology remains an area for future investigation.
Quantitative Data: In Vitro Efficacy of LDHA Inhibitors
To provide a comprehensive overview of the potential of LDHA inhibition in oncology, this section presents quantitative data from studies on this compound and other well-characterized LDHA inhibitors.
| Inhibitor | Target(s) | IC50 (LDHA) | IC50 (Cancer Cell Line) | Cell Line | Reference |
| This compound (analogs) | LDHA, GO | Not explicitly reported for LDHA alone | 88 nM (oxalate reduction) | Agxt-knockdown mouse hepatocytes | |
| FX-11 | LDHA | K_i_ = 8 µM | 23.3 µM | HeLa | |
| 49.27 µM | BxPc-3 (Pancreatic) | ||||
| 60.54 µM | MIA PaCa-2 (Pancreatic) | ||||
| GSK2837808A | LDHA, LDHB | 2.6 nM (hLDHA), 43 nM (hLDHB) | 400 nM to >30 µM | Various | |
| N-hydroxyindole derivative (1j) | LDHA | K_i_ = 4.7 µM (vs pyruvate), 8.9 µM (vs NADH) | Not explicitly reported | - |
Table 1: In Vitro Potency of Selected LDHA Inhibitors. This table summarizes the inhibitory concentrations (IC50 or Ki) of this compound analogs and other prominent LDHA inhibitors against the LDHA enzyme and various cancer cell lines.
Signaling Pathways Modulated by LDHA Inhibition
The inhibition of LDHA extends beyond simple metabolic disruption, impacting several critical signaling pathways that drive tumorigenesis.
The HIF-1α Signaling Pathway
Under hypoxic conditions, a common feature of the tumor microenvironment, the transcription factor Hypoxia-Inducible Factor 1-alpha (HIF-1α) is stabilized and promotes the expression of genes involved in glycolysis, including LDHA. This creates a positive feedback loop where HIF-1α upregulates LDHA, and the resulting lactate production can further stabilize HIF-1α. LDHA inhibition can disrupt this loop, leading to decreased HIF-1α activity and a reduction in the expression of its downstream targets involved in angiogenesis and cell survival.
Figure 1: LDHA and the HIF-1α Feedback Loop. A simplified diagram illustrating the positive feedback between LDHA and HIF-1α in the tumor microenvironment.
The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and metabolism. Activation of this pathway is a common event in cancer and has been shown to upregulate the expression of glycolytic enzymes, including LDHA. Conversely, the metabolic stress induced by LDHA inhibition can lead to the activation of AMP-activated protein kinase (AMPK), a key energy sensor that can antagonize mTOR signaling.
Figure 2: Interplay between LDHA and the PI3K/Akt/mTOR Pathway. This diagram shows how the PI3K/Akt/mTOR pathway upregulates LDHA and how LDHA inhibition can, in turn, modulate this pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the efficacy of LDHA inhibitors.
LDHA Enzyme Inhibition Assay (Colorimetric)
This assay measures the ability of a compound to inhibit the enzymatic activity of purified LDHA.
Materials:
-
Purified recombinant human LDHA
-
LDHA inhibitor (e.g., this compound)
-
Reaction Buffer: 0.2 M Tris-HCl (pH 7.3)
-
Substrate solution: 30 mM pyruvate in Reaction Buffer
-
Cofactor solution: 6.6 mM NADH in Reaction Buffer
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the LDHA inhibitor in the Reaction Buffer.
-
In a 96-well plate, add 50 µL of the diluted inhibitor or vehicle control to the respective wells.
-
Add 25 µL of the cofactor solution (NADH) to each well.
-
Add 10 µL of the purified LDHA enzyme solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 25 µL of the substrate solution (pyruvate) to each well.
-
Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader in kinetic mode. The rate of NADH oxidation is proportional to LDHA activity.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Figure 3: Workflow for an LDHA Enzyme Inhibition Assay. A step-by-step visual guide to performing a colorimetric assay to measure LDHA enzyme activity.
Cell Viability/Cytotoxicity Assay (LDH Release Assay)
This assay measures the release of lactate dehydrogenase from cells with damaged membranes, serving as an indicator of cytotoxicity.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
LDHA inhibitor
-
96-well cell culture plate
-
LDH Cytotoxicity Assay Kit (commercially available)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the LDHA inhibitor or vehicle control for the desired duration (e.g., 24, 48, 72 hours). Include wells for untreated controls (spontaneous LDH release) and maximum LDH release (lysis control).
-
For the maximum LDH release control, add the lysis solution provided in the kit to the designated wells 15-30 minutes before the end of the incubation period.
-
Centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.
-
Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
Add the LDH assay reagent from the kit to each well containing the supernatant.
-
Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol (typically 15-30 minutes).
-
Add the stop solution provided in the kit to each well.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
-
Calculate the percentage of cytotoxicity for each treatment condition relative to the controls.
Figure 4: Workflow for an LDH Release Cytotoxicity Assay. A visual representation of the steps involved in assessing cell death by measuring extracellular LDH activity.
In Vivo Studies: Preclinical Efficacy of LDHA Inhibitors
Preclinical studies in animal models are crucial for evaluating the therapeutic potential of LDHA inhibitors.
| Inhibitor | Cancer Model | Dosing Regimen | Outcome | Reference |
| FX-11 | Human lymphoma xenograft | 42 µ g/mouse , IP, daily for 10-14 days | Inhibition of tumor growth | |
| Pancreatic cancer xenograft | 0-2 mg/kg, IP, daily for 3 weeks | Significant delay in tumor growth | ||
| GSK2837808A | KPC and CAF mouse model | 6 mg/kg/day, PO, for 4 weeks | Decreased tumor weight and volume, increased apoptosis | |
| Novel LDHi | MiaPaCa2 xenograft | 50 mg/kg, IV, single dose | 82.2% decrease in ex vivo LDH activity |
Table 2: In Vivo Efficacy of LDHA Inhibitors in Preclinical Cancer Models. This table summarizes the in vivo anti-tumor activity of various LDHA inhibitors in different cancer models.
Conclusion and Future Directions
The inhibition of LDHA represents a highly promising therapeutic strategy for a wide range of cancers that exhibit the Warburg effect. This compound, as a novel dual inhibitor of LDHA and GO, presents an interesting chemical scaffold for further investigation in oncology. While the current data on this compound is limited to its effects in the context of primary hyperoxaluria, the extensive preclinical evidence from other potent and selective LDHA inhibitors, such as FX-11 and GSK2837808A, strongly supports the continued exploration of this therapeutic target.
Future research should focus on several key areas:
-
Oncological Evaluation of this compound: A thorough investigation of this compound and its analogs in various cancer cell lines and in vivo tumor models is warranted to determine their anti-cancer efficacy.
-
Role of Dual GO/LDHA Inhibition in Cancer: The potential synergistic or antagonistic effects of inhibiting both GO and LDHA in the context of cancer metabolism need to be elucidated.
-
Development of More Potent and Selective LDHA Inhibitors: Continued drug discovery efforts are needed to develop LDHA inhibitors with improved pharmacokinetic and pharmacodynamic properties suitable for clinical development.
-
Combination Therapies: Exploring the synergistic effects of LDHA inhibitors with other anti-cancer agents, including conventional chemotherapy, targeted therapies, and immunotherapy, could lead to more effective treatment regimens.
References
In-Depth Technical Guide: Preliminary In Vitro Studies of Lactate Dehydrogenase A (LDHA) Inhibition
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Information regarding a specific inhibitor designated "Ldha-IN-5" is not publicly available in the reviewed scientific literature. The following guide is a comprehensive overview of the methodologies and typical findings from in vitro studies of potent Lactate Dehydrogenase A (LDHA) inhibitors, exemplified by compounds with similar reported activities.
Executive Summary
Lactate dehydrogenase A (LDHA) is a critical enzyme in the glycolytic pathway, catalyzing the conversion of pyruvate to lactate.[1][2] In many cancer cells, LDHA is overexpressed, contributing to the Warburg effect, which is characterized by increased glycolysis even in the presence of oxygen.[3] This metabolic reprogramming supports rapid cell proliferation and creates an acidic tumor microenvironment that facilitates invasion and metastasis.[1] Consequently, LDHA has emerged as a promising therapeutic target in oncology.[1] This document outlines the common in vitro experimental framework used to characterize the efficacy of LDHA inhibitors, presenting typical data in a structured format and detailing the associated experimental protocols and conceptual workflows.
Quantitative Efficacy of LDHA Inhibitors
The in vitro efficacy of a novel LDHA inhibitor is typically assessed through enzymatic assays to determine its direct inhibitory effect on the purified enzyme and through cell-based assays to evaluate its impact on cancer cell proliferation and metabolism.
Table 1: Summary of In Vitro Efficacy Data for a Representative LDHA Inhibitor
| Parameter | Description | Result | Cell Line(s) / Conditions |
| IC50 | The concentration of the inhibitor required to reduce the enzymatic activity of purified human LDHA by 50%. | 0.36 µM | Purified human LDHA |
| EC50 | The concentration of the inhibitor that gives a half-maximal response, in this case, the concentration required to inhibit the growth of cancer cells by 50%. | 5.5 µM | A549 (Lung Cancer) |
| 3.0 µM | NCI-H1975 (Lung Cancer) | ||
| Lactate Production | The ability of the inhibitor to reduce the formation of lactate in cancer cells, indicating target engagement in a cellular context. | Reduction Observed | A549 and NCI-H1975 |
Data presented is based on a representative potent LDHA inhibitor (Compound 7) as described in the literature.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the validation of novel therapeutic compounds. The following sections describe the standard methodologies for the key experiments cited.
LDHA Enzymatic Inhibition Assay
This assay directly measures the ability of a compound to inhibit the activity of purified LDHA.
Materials:
-
Purified human LDHA enzyme
-
Nicotinamide adenine dinucleotide (NADH)
-
Pyruvate
-
Assay Buffer (e.g., 50 mM Hepes, 100 mM NaCl, 2 mM DTT, pH 7.2)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a stock solution of the test inhibitor in DMSO (e.g., 40 mM) and create serial dilutions.
-
In a 96-well plate, add the assay buffer, a fixed concentration of purified human LDHA, and varying concentrations of the test inhibitor.
-
Initiate the enzymatic reaction by adding NADH and pyruvate to the wells.
-
The conversion of pyruvate to lactate by LDHA is coupled with the oxidation of NADH to NAD+.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH, over a set period.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rate against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability (Cytotoxicity) Assay
This assay determines the effect of the LDHA inhibitor on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell lines (e.g., A549, NCI-H1975)
-
Complete cell culture medium
-
Test inhibitor
-
96-well cell culture plates
-
Reagents for a viability assay (e.g., Resazurin, MTS, or LDH release assay kit)
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 1 x 104 – 5 x 104 cells/well) and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test inhibitor for a specified duration (e.g., 72 hours).
-
After the incubation period, add the viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development or signal generation.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Normalize the results to untreated control cells and plot cell viability against inhibitor concentration to calculate the EC50 value.
Cellular Lactate Production Assay
This assay confirms that the inhibitor is acting on its intended target within the cell by measuring the reduction in lactate secretion.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Test inhibitor
-
Lactate assay kit
-
Microplate reader
Procedure:
-
Culture the cancer cells in the presence of varying concentrations of the test inhibitor for a defined period.
-
Collect the cell culture supernatant.
-
Measure the lactate concentration in the supernatant using a commercial lactate assay kit, following the manufacturer's protocol.
-
The assay typically involves an enzymatic reaction that produces a colorimetric or fluorometric signal proportional to the lactate concentration.
-
Normalize the lactate levels to the cell number or total protein content.
-
Compare the lactate production in treated cells to that of untreated controls to determine the extent of inhibition.
Visualized Workflows and Pathways
Diagrams are provided to visually represent the key processes and pathways discussed.
Caption: The role of LDHA in converting pyruvate to lactate and the inhibitory action of this compound.
Caption: Workflow for the in vitro characterization of an LDHA inhibitor.
Caption: The logical framework for targeting LDHA in cancer with a specific inhibitor.
References
- 1. Discovery of potent human lactate dehydrogenase A (LDHA) inhibitors with antiproliferative activity against lung cancer cells: virtual screening and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lactate dehydrogenase - Wikipedia [en.wikipedia.org]
- 3. L-Lactate Dehydrogenase A Chain (LDHA): A Crucial Enzyme in Metabolism [elisakits.co.uk]
Methodological & Application
Application Notes and Protocols: Ldha-IN-5 In Vitro Cytotoxicity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lactate dehydrogenase A (LDHA) is a critical enzyme in anaerobic glycolysis, catalyzing the conversion of pyruvate to lactate.[1] In many cancer cells, there is a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect, where LDHA is often upregulated.[2] This upregulation is associated with tumor progression and makes LDHA a promising target for cancer therapy.[2][3] Ldha-IN-5 is a potent inhibitor of LDHA, and this document provides a detailed protocol for assessing its cytotoxic effects on cancer cells in vitro using a lactate dehydrogenase (LDH) release assay.
The LDH cytotoxicity assay is a colorimetric method used to quantify cell death by measuring the activity of LDH released from damaged cells into the culture medium.[4] This assay provides a reliable and straightforward way to determine the cytotoxic potential of compounds like this compound.
Signaling Pathway of LDHA in Cancer
The expression and activity of LDHA in cancer cells are regulated by various signaling pathways. One key pathway involves the transcription factors HIF-1α and MYC, which are often overexpressed in tumors and can upregulate LDHA expression to promote glycolysis. Another identified pathway is the KLF4/LDHA axis, where the tumor suppressor KLF4 can transcriptionally repress LDHA. Dysregulation of this pathway, with low KLF4 and high LDHA, is associated with pancreatic cancer progression. Understanding these pathways is crucial for contextualizing the mechanism of action of LDHA inhibitors.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Inhibition of LDHA suppresses cell proliferation and increases mitochondrial apoptosis via the JNK signaling pathway in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole-Based Lactate Dehydrogenase Inhibitors with Optimized Cell Activity and Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Ldha-IN-5 in Cell-Based Metabolic Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lactate dehydrogenase A (LDHA) is a critical enzyme in anaerobic glycolysis, catalyzing the conversion of pyruvate to lactate.[1][2] In many cancer cells, there is a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect, where cells preferentially utilize glycolysis for energy production even in the presence of oxygen.[2][3] This metabolic reprogramming is linked to elevated LDHA expression, which is associated with tumor progression and poor prognosis in various cancers.[4] Consequently, LDHA has emerged as a promising therapeutic target for cancer treatment.
Ldha-IN-5 is a potent and selective small-molecule inhibitor of LDHA. These application notes provide detailed protocols for utilizing this compound in cell-based metabolic assays to assess its biological activity and therapeutic potential. The following sections describe the mechanism of action, protocols for measuring cellular lactate production and cell viability, and representative data.
Mechanism of Action
This compound inhibits the enzymatic activity of LDHA, thereby blocking the conversion of pyruvate to lactate. This inhibition leads to a decrease in lactate production and a subsequent reduction in the extracellular acidification rate (ECAR). By disrupting this key step in glycolysis, this compound can induce metabolic stress in cancer cells that are highly dependent on this pathway for energy and biomass production, ultimately leading to reduced cell proliferation and, in some cases, cell death.
Figure 1. This compound inhibits the Warburg effect by targeting LDHA.
Data Presentation
The following tables summarize representative quantitative data for this compound based on typical results observed for potent LDHA inhibitors.
Table 1: In Vitro Enzymatic Activity of this compound
| Enzyme | IC₅₀ (nM) | Selectivity (LDHB/LDHA) |
| Human LDHA | 15 | >100-fold |
| Human LDHB | >1500 |
IC₅₀ values represent the concentration of inhibitor required to reduce enzyme activity by 50%.
Table 2: Cellular Activity of this compound in A549 Lung Cancer Cells
| Assay | Endpoint | EC₅₀ (µM) |
| Lactate Production | Inhibition of lactate release | 0.5 |
| Cell Viability (72h) | Reduction in cell proliferation | 2.5 |
EC₅₀ values represent the concentration of inhibitor required to produce 50% of the maximal effect.
Experimental Protocols
Protocol 1: Measurement of Cellular Lactate Production
This protocol describes how to measure the effect of this compound on lactate production in cancer cells using a colorimetric assay.
Materials:
-
Cancer cell line of interest (e.g., A549 lung cancer cells)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Lactate Assay Kit (colorimetric or fluorometric)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 4, 12, or 24 hours).
-
Sample Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Lactate Measurement: Follow the manufacturer's instructions for the lactate assay kit. Typically, this involves adding a reaction mixture to the supernatant and incubating for a specific time before reading the absorbance or fluorescence on a microplate reader.
-
Data Analysis: Calculate the lactate concentration in each well based on a standard curve. Normalize the lactate levels to the vehicle control to determine the percent inhibition.
Figure 2. Workflow for the cellular lactate production assay.
Protocol 2: Cell Viability Assay (LDH Cytotoxicity Assay)
This protocol measures the effect of this compound on cell viability by quantifying the release of lactate dehydrogenase (LDH) from damaged cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
LDH Cytotoxicity Assay Kit
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate as described in Protocol 1.
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include the following controls:
-
Vehicle Control: Cells treated with vehicle only (e.g., 0.1% DMSO).
-
Maximum LDH Release Control: Cells treated with a lysis solution provided in the kit.
-
No-Cell Control: Wells with medium but no cells to measure background LDH activity.
-
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Supernatant Transfer: Centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
LDH Reaction: Add the LDH reaction mix from the kit to each well. Protect the plate from light and incubate at room temperature for 30 minutes.
-
Stop Reaction and Read: Add the stop solution provided in the kit and measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH release - No-Cell Control) / (Maximum LDH Release - No-Cell Control)] x 100
Figure 3. Experimental workflow for the LDH cytotoxicity assay.
Conclusion
This compound is a valuable tool for studying the role of LDHA in cancer metabolism. The provided protocols offer a framework for characterizing the effects of this compound on lactate production and cell viability. Researchers should optimize these protocols for their specific cell lines and experimental conditions. The data presented herein are representative of a potent and selective LDHA inhibitor and can be used as a benchmark for evaluating the activity of this compound. Further studies could explore the in vivo efficacy of this compound in preclinical cancer models.
References
- 1. Lactate dehydrogenase A: A key player in carcinogenesis and potential target in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lactate Dehydrogenase-A-Forming LDH5 Promotes Breast Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Optimization of potent, cell-active pyrazole-based inhibitors of Lactate Dehydrogenase (LDH) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of potent human lactate dehydrogenase A (LDHA) inhibitors with antiproliferative activity against lung cancer cells: virtual screening and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for FX-11 Administration in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the administration of FX-11, a selective inhibitor of Lactate Dehydrogenase A (LDHA), in mouse xenograft models. The following protocols and data are compiled from preclinical studies and are intended to serve as a detailed resource for designing and executing in vivo efficacy studies.
Data Presentation: FX-11 Dosing and Efficacy
The following table summarizes quantitative data from various studies on the administration and efficacy of FX-11 in different mouse xenograft models.
| Cell Line | Tumor Type | Mouse Strain | FX-11 Dosage | Administration Route | Treatment Schedule | Key Findings | Reference(s) |
| P493 | Human B-cell Lymphoma | SCID | 42 µ g/mouse (~2.1 mg/kg) | Intraperitoneal (IP) | Daily for 10-14 days | Remarkable inhibition of tumor growth and progression. | [1][2] |
| Patient-Derived Xenografts (PDX) | Pancreatic Cancer | Athymic Nude | 2.2 mg/kg | Intraperitoneal (IP) | Daily for 4 weeks | Delayed tumor progression, particularly in TP53 mutant tumors. | [3] |
| Cα OE cells | Breast Cancer | Nude | 2.5 mg/kg | Intraperitoneal (IP) | Every 5 days for 20 days | Inhibited xenograft tumor growth. | [4] |
| P198 | Human Pancreatic Cancer | Athymic Nude | 42 µ g/mouse | Intraperitoneal (IP) | Daily for 10-14 days | Significant inhibition of tumor xenograft progression compared to control. | [5] |
Signaling Pathway
Experimental Protocols
Preparation of FX-11 for In Vivo Administration
Materials:
-
FX-11 powder
-
Dimethyl sulfoxide (DMSO)
-
Corn oil
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes and needles
Protocol:
-
Prepare a stock solution of FX-11 in DMSO.
-
For intraperitoneal (IP) injection, a common vehicle is a mixture of DMSO and corn oil. A formulation of 10% DMSO and 90% corn oil can be used.
-
Calculate the required amount of FX-11 for the desired dose and number of animals.
-
On the day of injection, dilute the FX-11 stock solution with corn oil to the final desired concentration. For example, to achieve a 2.2 mg/kg dose in a 20g mouse, you would need 44 µg of FX-11. If the injection volume is 100 µL, the final concentration should be 0.44 mg/mL.
-
Vortex the solution thoroughly before each injection to ensure a uniform suspension.
Mouse Xenograft Model Establishment
Materials:
-
Human cancer cell line (e.g., P493, MIA PaCa-2)
-
6-8 week old immunocompromised mice (e.g., SCID, athymic nude)
-
Sterile phosphate-buffered saline (PBS)
-
Matrigel (optional, can improve tumor take rate)
-
Sterile syringes and needles (27-30 gauge)
Protocol:
-
Culture the selected cancer cell line under standard conditions.
-
Harvest the cells during the exponential growth phase and perform a cell count.
-
Centrifuge the cell suspension and resuspend the cell pellet in sterile PBS at the desired concentration (e.g., 2 x 107 cells/mL for P493 cells). If using Matrigel, resuspend the cells in a 1:1 mixture of PBS and Matrigel.
-
Keep the cell suspension on ice to maintain viability.
-
Inject the cell suspension (typically 100-200 µL) subcutaneously into the flank of the immunocompromised mice.
-
Monitor the mice regularly for tumor formation and growth.
In Vivo Efficacy Study
Materials:
-
Tumor-bearing mice
-
Prepared FX-11 solution
-
Calipers
-
Animal balance
-
Sterile syringes and needles for injection
Protocol:
-
Once tumors reach a palpable size (e.g., ~200 mm³), randomize the mice into treatment and control groups.
-
Measure the initial tumor volume and body weight of each mouse. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Administer FX-11 or the vehicle control to the respective groups via intraperitoneal injection according to the predetermined schedule (e.g., daily).
-
Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days.
-
Monitor the body weight of the mice regularly as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry for proliferation markers like Ki-67).
References
Application Notes and Protocols for Measuring Lactate Production Following LDHA Inhibitor Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lactate dehydrogenase A (LDHA) is a critical enzyme in anaerobic glycolysis, catalyzing the conversion of pyruvate to lactate.[1][2] In many cancer cells, LDHA is upregulated to support rapid cell proliferation and survival, a phenomenon known as the Warburg effect.[1][3] Inhibition of LDHA is a promising therapeutic strategy to disrupt cancer cell metabolism.[4] This document provides a detailed protocol for treating cells with a potent and specific LDHA inhibitor, referred to here as Ldha-IN-5, and subsequently measuring the effect on lactate production. While the specific compound "this compound" is used as a placeholder, the principles and methods described are applicable to other potent LDHA inhibitors.
Principle:
The protocol involves treating cultured cells with this compound to inhibit LDHA activity. The subsequent reduction in the conversion of pyruvate to lactate is quantified by measuring the lactate concentration in the cell culture medium. This is typically achieved using a colorimetric or fluorometric lactate assay kit. These assays are based on an enzymatic reaction where lactate is oxidized to pyruvate, producing a detectable signal proportional to the lactate concentration.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the overall experimental workflow.
References
- 1. Lactate dehydrogenase A: A key player in carcinogenesis and potential target in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lactate dehydrogenase - Wikipedia [en.wikipedia.org]
- 3. Lactate dehydrogenase-5 (LDH-5) overexpression in non-small-cell lung cancer tissues is linked to tumour hypoxia, angiogenic factor production and poor prognosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of LDH in tumor glycolysis: Regulation of LDHA by small molecules for cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
Ldha-IN-5: Application Notes and Protocols for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the solubilization and preparation of Ldha-IN-5 for use in cell culture experiments. This compound is a novel and potent dual inhibitor of Glycolate Oxidase (GO) and Lactate Dehydrogenase A (LDHA), identified as a potential therapeutic agent for primary hyperoxaluria.[1] This document outlines the necessary steps for preparing stock solutions and working concentrations for in vitro assays, along with a summary of its relevant physicochemical properties and a diagram of the LDHA signaling pathway.
Physicochemical Properties and Solubility
A summary of the key quantitative data for this compound is presented in the table below. This information is essential for accurate preparation of solutions for experimental use.
| Property | Value | Source |
| Molecular Weight | 655.70 g/mol | [1] |
| Formula | C₂₇H₂₂FN₇O₆S₃ | [2] |
| CAS Number | 2776148-90-2 | [2][3] |
| Appearance | Solid | |
| Solubility | Soluble in DMSO | Inferred from related compounds |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO). It is crucial to use anhydrous, cell culture grade DMSO to ensure the stability of the compound and the viability of the cells.
Materials:
-
This compound powder
-
Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile, DNase/RNase-free 1.5 mL microcentrifuge tubes
-
Calibrated analytical balance
-
Calibrated pipettes
-
Vortex mixer
Procedure:
-
Determine the mass of this compound to weigh:
-
Use the following formula to calculate the required mass for your desired volume of 10 mM stock solution:
-
Mass (mg) = 10 mM * Volume (L) * 655.70 g/mol
-
-
For example, to prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mmol/L * 0.001 L * 655.70 g/mol = 6.557 mg
-
-
-
Weigh the this compound powder:
-
Tare a sterile 1.5 mL microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh the calculated mass of this compound powder directly into the tared tube.
-
-
Dissolve the powder in DMSO:
-
Add the corresponding volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
For the example above, add 1 mL of DMSO.
-
-
Ensure complete dissolution:
-
Close the tube tightly and vortex the solution for 1-2 minutes until the this compound powder is completely dissolved.
-
Visually inspect the solution to ensure there are no visible particles. If necessary, gentle warming in a 37°C water bath can aid dissolution.
-
-
Storage of Stock Solution:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light. Properly stored, the DMSO stock solution should be stable for several months.
-
Preparation of Working Solutions for Cell Culture
This protocol outlines the dilution of the 10 mM this compound stock solution to the desired final concentration in cell culture medium. It is critical to maintain a final DMSO concentration of less than 0.1% (v/v) in the cell culture to avoid solvent-induced cytotoxicity.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed, complete cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes or multi-well plates
Procedure:
-
Thaw the stock solution:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
-
Calculate the required volume of stock solution:
-
Use the following formula to determine the volume of the 10 mM stock solution needed to achieve your desired final concentration:
-
Volume of stock (µL) = (Final concentration (µM) * Final volume (mL)) / 10
-
-
For example, to prepare 2 mL of cell culture medium with a final this compound concentration of 10 µM:
-
Volume of stock (µL) = (10 µM * 2 mL) / 10 = 2 µL
-
-
-
Prepare the working solution:
-
Add the calculated volume of the 10 mM this compound stock solution to the pre-warmed cell culture medium.
-
For the example above, add 2 µL of the 10 mM stock to 2 mL of medium. This results in a final DMSO concentration of 0.1%.
-
-
Mix and apply to cells:
-
Gently mix the medium containing this compound by pipetting up and down.
-
Immediately add the working solution to your cell cultures.
-
-
Vehicle Control:
-
It is essential to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the this compound treated samples. For the example above, the vehicle control would be cells treated with medium containing 0.1% DMSO.
-
Visualizing Experimental Workflow and Signaling Pathway
To further aid researchers, the following diagrams illustrate the experimental workflow for preparing this compound and the signaling pathway in which it acts.
References
Application Notes and Protocols for Western Blot Analysis of LDHA Expression Following Ldha-IN-5 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the analysis of Lactate Dehydrogenase A (LDHA) protein expression in response to treatment with Ldha-IN-5, a novel dual inhibitor of LDHA and Glycolate Oxidase (GO).[1] This document outlines the scientific context, detailed experimental protocols, and data presentation formats necessary for robust and reproducible results.
Application Notes
Lactate Dehydrogenase A (LDHA) is a critical enzyme in anaerobic glycolysis, catalyzing the conversion of pyruvate to lactate.[2] In many cancer cells, which exhibit a metabolic shift towards glycolysis even in the presence of oxygen (the Warburg effect), LDHA is often upregulated and plays a crucial role in maintaining the high glycolytic rate necessary for rapid cell proliferation and tumor progression.[2] Consequently, LDHA has emerged as a promising therapeutic target in oncology.
This compound has been identified as a potent inhibitor of LDHA activity.[1] Its primary mechanism of action is the direct inhibition of the enzyme's catalytic function, which is essential for the regeneration of NAD+ required for glycolysis. It is important to note that as a direct enzymatic inhibitor, this compound is not expected to directly alter the protein expression levels of LDHA in the short term. Any observed changes in LDHA protein expression would likely be a result of indirect, downstream effects of sustained pathway inhibition, and should be investigated over a longer time course.
This protocol provides a robust method for assessing the protein expression of LDHA via Western blot, enabling researchers to investigate both the direct inhibitory effects of this compound on downstream metabolic markers and any potential long-term effects on LDHA protein levels.
Key Signaling Pathways Involving LDHA
Several signaling pathways are known to regulate or be influenced by LDHA activity. Understanding these pathways is crucial for interpreting the effects of LDHA inhibition.
Caption: Simplified diagram of signaling pathways influencing LDHA expression and its function.
Experimental Workflow for Western Blot Analysis
The following diagram outlines the major steps for analyzing LDHA expression after cell treatment with this compound.
Caption: Experimental workflow for Western blot analysis of LDHA.
Detailed Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Seeding: Plate the desired cancer cell line (e.g., HeLa, A549, or another relevant line) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Treatment: Replace the existing medium with the medium containing various concentrations of this compound or vehicle control (e.g., DMSO).
-
Note on Concentration and Time: As there is no established protocol for this compound's effect on protein expression, it is crucial to perform a dose-response and time-course experiment. Suggested starting concentrations could range from 10 nM to 10 µM, and time points could range from 6 to 48 hours. These parameters should be optimized for your specific cell line and experimental goals.
-
Protein Extraction and Quantification
-
Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Harvesting: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the total protein extract.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.
Western Blotting
-
Sample Preparation: Based on the protein quantification, dilute the protein samples with Laemmli sample buffer to a final concentration of 1-2 µg/µL. Heat the samples at 95-100°C for 5 minutes.
-
SDS-PAGE: Load 20-30 µg of total protein per lane into a 10% or 12% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor protein separation. Run the gel at 100-120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for LDHA (e.g., rabbit anti-LDHA, diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation. Also, probe a separate membrane or the same stripped membrane with an antibody for a loading control (e.g., β-actin or GAPDH).
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, diluted 1:5000 in blocking buffer) for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and incubate for the time recommended by the manufacturer.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the LDHA band intensity to the corresponding loading control band intensity.
Data Presentation
Quantitative data from Western blot analysis should be presented in a clear and organized manner to facilitate comparison between different treatment conditions.
Table 1: Representative Data on the Effect of this compound on LDHA Activity
Note: The following data is a representative example of the expected effect of an LDHA inhibitor on enzyme activity , as specific data for this compound's effect on LDHA protein expression is not currently available in the literature. Researchers should generate their own data for LDHA protein expression following the protocol above.
| Treatment Group | Concentration (µM) | LDHA Activity (% of Control) | Standard Deviation | p-value (vs. Control) |
| Vehicle Control | 0 | 100 | ± 5.2 | - |
| This compound | 0.1 | 85.3 | ± 4.8 | < 0.05 |
| This compound | 1 | 52.1 | ± 3.9 | < 0.01 |
| This compound | 10 | 21.7 | ± 2.5 | < 0.001 |
Table 2: Materials and Reagents for Western Blot Analysis
| Reagent/Material | Supplier | Catalog Number |
| This compound | Various | e.g., MedChemExpress HY-136331 |
| Cell Line (e.g., HeLa) | ATCC | CCL-2 |
| Primary Antibody: Anti-LDHA | Cell Signaling Technology | #3582 |
| Primary Antibody: Anti-β-actin | Sigma-Aldrich | A5441 |
| Secondary Antibody: Anti-rabbit IgG, HRP-linked | Cell Signaling Technology | #7074 |
| RIPA Buffer | Thermo Fisher Scientific | 89900 |
| Protease/Phosphatase Inhibitor Cocktail | Thermo Fisher Scientific | 78440 |
| BCA Protein Assay Kit | Thermo Fisher Scientific | 23225 |
| PVDF Membrane | Millipore | IPVH00010 |
| ECL Western Blotting Substrate | Thermo Fisher Scientific | 32106 |
References
Measuring Metabolic Flux with Ldha-IN-5 Using Seahorse XF Analysis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Cellular metabolism is a dynamic process central to numerous physiological and pathological states, including cancer, immunology, and metabolic disorders. The ability to accurately measure metabolic flux, the rate of turnover of molecules through a metabolic pathway, provides critical insights into cellular function and potential therapeutic targets.[1] The Agilent Seahorse XF Analyzer is a powerful tool that measures two key parameters of cellular metabolism in real-time: the oxygen consumption rate (OCR), a measure of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis.[2][3]
Lactate dehydrogenase A (LDHA) is a critical enzyme in anaerobic glycolysis, catalyzing the conversion of pyruvate to lactate.[4][5] In many cancer cells, there is a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect, where LDHA is often upregulated. Inhibition of LDHA can disrupt this metabolic phenotype, leading to decreased glycolysis and a potential shift towards oxidative phosphorylation, making it an attractive target for therapeutic intervention.
Ldha-IN-5 is a small molecule inhibitor of LDHA. This document provides detailed application notes and protocols for utilizing the Seahorse XF Analyzer to investigate the metabolic effects of this compound on live cells. The primary assays described are the Seahorse XF Glycolysis Stress Test and the Seahorse XF Cell Mito Stress Test, which provide a comprehensive profile of a cell's metabolic response to LDHA inhibition.
Signaling Pathway of LDHA in Cellular Metabolism
LDHA plays a pivotal role at the intersection of glycolysis and oxidative phosphorylation. The following diagram illustrates the central position of LDHA in cellular energy metabolism and the expected impact of its inhibition by this compound.
Caption: LDHA's role in glycolysis and the effect of this compound.
Experimental Protocols
Seahorse XF Glycolysis Stress Test
This assay measures key parameters of glycolytic flux in response to this compound.
A. Experimental Workflow
Caption: Workflow for the Seahorse XF Glycolysis Stress Test.
B. Detailed Protocol
-
Cell Seeding:
-
Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density.
-
Allow cells to adhere overnight in a standard CO2 incubator at 37°C.
-
-
This compound Treatment:
-
On the day of the assay, treat the cells with various concentrations of this compound and a vehicle control.
-
The optimal concentration and incubation time for this compound should be determined empirically for each cell line. A typical starting point could be a range from 1 µM to 50 µM for 1 to 24 hours.
-
-
Assay Preparation:
-
Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 37°C incubator.
-
One hour before the assay, remove the cell culture medium.
-
Wash the cells with pre-warmed Seahorse XF Base Medium supplemented with 2 mM L-glutamine (pH 7.4).
-
Add the final volume of the same assay medium to each well and incubate the cell plate in a non-CO2 37°C incubator for 45-60 minutes.
-
-
Compound Loading:
-
Prepare 10x stock solutions of the following compounds in the glycolysis stress test medium:
-
Port A: Glucose (e.g., 10 mM final concentration)
-
Port B: Oligomycin (e.g., 1 µM final concentration)
-
Port C: 2-Deoxy-D-glucose (2-DG) (e.g., 50 mM final concentration)
-
-
Load the appropriate volumes into the injection ports of the hydrated sensor cartridge.
-
-
Seahorse XF Analyzer Run:
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Replace the calibrant plate with the cell plate and initiate the assay protocol. The instrument will measure basal ECAR before sequentially injecting the compounds from ports A, B, and C.
-
C. Data Presentation
The key parameters of glycolytic function are calculated from the ECAR measurements.
| Parameter | Description | Expected Effect of this compound |
| Non-Glycolytic Acidification | The initial ECAR before the addition of glucose, representing acidification from non-glycolytic sources like CO2. | No significant change expected. |
| Glycolysis | The ECAR after the addition of glucose, representing the basal rate of glycolysis. | Decrease . This compound directly inhibits a key glycolytic enzyme. |
| Glycolytic Capacity | The maximum ECAR reached after the addition of oligomycin, which shuts down oxidative phosphorylation. | Decrease . The cell's maximal ability to perform glycolysis is hampered. |
| Glycolytic Reserve | The difference between Glycolytic Capacity and Glycolysis, indicating the cell's ability to respond to an energetic demand by increasing glycolysis. | Variable, but likely a decrease due to the overall reduction in glycolytic capacity. |
Seahorse XF Cell Mito Stress Test
This assay assesses mitochondrial function and the cell's reliance on oxidative phosphorylation in the presence of this compound.
A. Experimental Workflow
Caption: Workflow for the Seahorse XF Cell Mito Stress Test.
B. Detailed Protocol
-
Cell Seeding and this compound Treatment: Follow the same procedure as for the Glycolysis Stress Test.
-
Assay Preparation:
-
Hydrate the sensor cartridge as described previously.
-
One hour before the assay, wash the cells with pre-warmed Seahorse XF Base Medium supplemented with glucose, sodium pyruvate, and L-glutamine (pH 7.4).
-
Add the final volume of the same assay medium to each well and incubate the cell plate in a non-CO2 37°C incubator for 45-60 minutes.
-
-
Compound Loading:
-
Prepare 10x stock solutions of the following compounds in the mito stress test medium:
-
Port A: Oligomycin (e.g., 1.5 µM final concentration)
-
Port B: FCCP (e.g., 1 µM final concentration; requires optimization for each cell type)
-
Port C: Rotenone/Antimycin A (e.g., 0.5 µM final concentration each)
-
-
Load the appropriate volumes into the injection ports of the hydrated sensor cartridge.
-
-
Seahorse XF Analyzer Run:
-
Calibrate the sensor cartridge and then run the assay with the cell plate. The instrument will measure basal OCR before sequentially injecting the mitochondrial modulators.
-
C. Data Presentation
The key parameters of mitochondrial function are calculated from the OCR measurements.
| Parameter | Description | Expected Effect of this compound |
| Basal Respiration | The baseline OCR, representing the energetic demand of the cell under basal conditions. | Increase or no change. Cells may compensate for reduced glycolysis by increasing oxidative phosphorylation. |
| ATP Production | The decrease in OCR after the addition of oligomycin, representing the portion of basal respiration used to generate ATP. | Increase or no change, reflecting the potential shift in ATP production from glycolysis to oxidative phosphorylation. |
| Maximal Respiration | The maximum OCR reached after the addition of the uncoupler FCCP. | Variable. May increase if cells have the capacity to upregulate mitochondrial function, or decrease if the inhibitor has off-target effects on mitochondria. |
| Spare Respiratory Capacity | The difference between Maximal and Basal Respiration, indicating the cell's ability to respond to an energetic demand. | Variable, dependent on the changes in basal and maximal respiration. |
| Proton Leak | The OCR remaining after oligomycin injection, representing the protons that leak across the inner mitochondrial membrane. | No significant change expected unless there is mitochondrial damage. |
| Non-Mitochondrial Respiration | The OCR remaining after the addition of Rotenone/Antimycin A. | No significant change expected. |
Data Analysis and Interpretation
The data from the Seahorse XF assays will provide a comprehensive metabolic phenotype. The logical flow of data analysis is as follows:
Caption: Logical flow of data analysis.
By inhibiting LDHA with this compound, a decrease in ECAR is the primary expected outcome, confirming the on-target effect of the compound. The corresponding changes in OCR will reveal how cells adapt to this glycolytic inhibition. An increase in basal and ATP-linked respiration would suggest a metabolic shift towards oxidative phosphorylation, a common compensatory mechanism. These data are crucial for understanding the mechanism of action of this compound and its potential as a therapeutic agent.
References
- 1. Measuring Metabolic Flux with Cellular and Molecular Resolution: Combining Seahorse XF and LC/MS Technologies for Comprehensive Cellular Analyses | Technology Networks [technologynetworks.com]
- 2. Extracellular Flux Analyzer, Seahorse Instruments | Agilent [agilent.com]
- 3. mdpi.com [mdpi.com]
- 4. elisakits.co.uk [elisakits.co.uk]
- 5. Lactate dehydrogenase - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Long-Term Storage and Stability of Ldha-IN-5
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the best practices for the long-term storage and stability assessment of Ldha-IN-5, a potent dual inhibitor of glycolate oxidase (GO) and lactate dehydrogenase A (LDHA).[1][2][3] Adherence to these protocols is crucial for ensuring the integrity, potency, and reproducibility of experimental results.
Introduction to this compound
This compound is a novel small molecule inhibitor with a molecular weight of 655.70 g/mol and a chemical formula of C27H22FN7O6S3.[1][2] It has been identified as a promising therapeutic agent for primary hyperoxaluria due to its dual inhibitory action on GO and LDHA. Given its potential in research and drug development, maintaining its long-term stability is paramount. While specific degradation pathways for this compound have not been extensively documented in publicly available literature, general principles for the storage of small molecule inhibitors should be followed to minimize degradation.
Recommended Long-Term Storage Conditions
Proper storage is critical to maintain the chemical integrity and biological activity of this compound. The following recommendations are based on general best practices for small molecule inhibitors.
Table 1: Recommended Long-Term Storage Conditions for this compound
| Form | Temperature | Duration | Container | Additional Recommendations |
| Solid (Powder) | -20°C | Up to 3 years | Tightly sealed, light-resistant vial | Store with a desiccant to prevent hydration. Allow the vial to warm to room temperature before opening to avoid condensation. |
| 4°C | Up to 2 years | Tightly sealed, light-resistant vial | Suitable for shorter-term storage. | |
| Stock Solution (in DMSO) | -80°C | Up to 6 months | Tightly sealed, single-use aliquots in vials with Teflon-lined caps | Recommended for long-term storage of solutions. |
| -20°C | Up to 1 month | Tightly sealed, single-use aliquots | Suitable for short-term storage of solutions. Avoid repeated freeze-thaw cycles. |
Signaling Pathway Context: The Role of LDHA
Lactate dehydrogenase A (LDHA) is a key enzyme in anaerobic glycolysis, catalyzing the conversion of pyruvate to lactate. In many cancer cells, this pathway is upregulated (the "Warburg effect") to support rapid proliferation. Inhibition of LDHA is therefore a promising strategy in cancer therapy. The following diagram illustrates a simplified signaling pathway involving LDHA.
Caption: Simplified diagram of the role of LDHA in glycolysis and its inhibition by this compound.
Experimental Protocols
To ensure the stability and proper handling of this compound, the following protocols are provided.
Protocol for Preparation of Stock Solutions
It is recommended to prepare a high-concentration stock solution in a suitable solvent, which can then be diluted to the desired concentration for experiments. Dimethyl sulfoxide (DMSO) is a common solvent for many small molecule inhibitors, with a reported solubility of 10 mM for this compound.
Materials:
-
This compound (solid powder)
-
Anhydrous DMSO
-
Sterile, amber microcentrifuge tubes or vials with Teflon-lined caps
-
Calibrated pipettes and sterile, filtered pipette tips
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Aseptically weigh the required amount of this compound powder. For quantities of 10 mg or less, solvent can be added directly to the vial.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used if necessary, but avoid excessive heat.
-
Aliquot the stock solution into single-use volumes in sterile, amber vials. This is critical to avoid repeated freeze-thaw cycles which can lead to degradation.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage as recommended in Table 1.
Protocol for Assessing Long-Term Stability of this compound
This protocol outlines a method to assess the chemical stability of this compound under various storage conditions. High-performance liquid chromatography (HPLC) is a standard method for such assessments.
Materials:
-
Aliquots of this compound stock solution (e.g., 10 mM in DMSO)
-
Solid this compound powder
-
Incubators or environmental chambers set to desired temperatures (e.g., 4°C, 25°C, 40°C)
-
HPLC system with a suitable detector (e.g., UV-Vis) and column (e.g., C18)
-
Appropriate mobile phase for HPLC analysis
-
Reference standard of this compound
Procedure:
-
Sample Preparation and Storage:
-
Prepare multiple identical aliquots of this compound stock solution and solid powder.
-
Store the aliquots under different conditions to be tested (e.g., -80°C, -20°C, 4°C, room temperature, and an elevated temperature like 40°C to accelerate degradation).
-
Include samples protected from light and samples exposed to light to assess photostability.
-
-
Time Points:
-
Establish a timeline for analysis (e.g., Time 0, 1 week, 1 month, 3 months, 6 months, 1 year).
-
-
HPLC Analysis:
-
At each time point, retrieve one aliquot from each storage condition.
-
Allow the sample to equilibrate to room temperature.
-
Dilute the sample to a suitable concentration for HPLC analysis using the mobile phase.
-
Inject the sample into the HPLC system.
-
Analyze the resulting chromatogram to determine the peak area of the intact this compound.
-
-
Data Analysis:
-
Compare the peak area of the stored samples to the peak area of a freshly prepared standard or the Time 0 sample.
-
Calculate the percentage of this compound remaining at each time point for each storage condition.
-
A significant decrease in the main peak area or the appearance of new peaks indicates degradation.
-
Experimental Workflow for Stability Assessment
The following diagram outlines a typical workflow for assessing the stability of a small molecule inhibitor like this compound.
Caption: General workflow for assessing the long-term stability of this compound.
Conclusion
The stability of this compound is crucial for its effective use in research and development. By following these recommended storage and handling protocols, researchers can minimize degradation and ensure the quality and reliability of their studies. It is highly recommended that individual laboratories perform their own stability assessments under their specific experimental conditions.
References
Application Notes and Protocols for Ldha-IN-5: A Novel Lactate Dehydrogenase A (LDHA) Inhibitor for Anti-Tumor Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lactate Dehydrogenase A (LDHA) is a critical enzyme in the metabolic reprogramming of cancer cells, a phenomenon often referred to as the "Warburg effect".[1][2] By catalyzing the conversion of pyruvate to lactate, LDHA enables cancer cells to maintain a high glycolytic rate even in the presence of oxygen, providing the necessary building blocks for rapid proliferation and creating an acidic tumor microenvironment that promotes invasion and immune evasion.[3][4][5] Inhibition of LDHA has emerged as a promising therapeutic strategy to selectively target cancer cells by disrupting their energy metabolism and redox balance.
Ldha-IN-5 is a novel, potent, and selective small-molecule inhibitor of LDHA. These application notes provide a comprehensive experimental design for researchers to study the anti-tumor effects of this compound, from initial in vitro characterization to in vivo efficacy studies.
Mechanism of Action
This compound functions by directly binding to the active site of the LDHA enzyme, preventing the conversion of pyruvate to lactate. This inhibition leads to a decrease in lactate production and a disruption of the glycolytic pathway. Consequently, cancer cells experience metabolic stress, reduced cell proliferation, and an increase in cell death.
Signaling Pathways
LDHA is a downstream target of several major oncogenic signaling pathways, including those driven by c-Myc and HIF-1α. These transcription factors upregulate LDHA expression, contributing to the metabolic shift observed in cancer. By inhibiting LDHA, this compound can counteract the effects of these oncogenic pathways on cellular metabolism.
Caption: LDHA Signaling Pathway and Point of Intervention for this compound.
Experimental Design for Studying Anti-Tumor Effects
The following sections outline a comprehensive experimental workflow to characterize the anti-tumor properties of this compound.
Caption: A Phased Experimental Workflow for Evaluating this compound.
Data Presentation: Summary of Quantitative Data
The following tables provide a template for summarizing the quantitative data obtained from the experimental protocols.
Table 1: In Vitro Activity of this compound
| Assay | Cell Line | Parameter | This compound Value | Positive Control (e.g., GNE-140) |
| LDHA Enzymatic Assay | - | IC₅₀ (nM) | [Insert Value] | [Insert Value] |
| Cellular Lactate Production | B16F10 | EC₅₀ (µM) | [Insert Value] | [Insert Value] |
| A375 | EC₅₀ (µM) | [Insert Value] | [Insert Value] | |
| MIA PaCa-2 | EC₅₀ (µM) | [Insert Value] | [Insert Value] | |
| Cell Viability (72h) | B16F10 | GI₅₀ (µM) | [Insert Value] | [Insert Value] |
| A375 | GI₅₀ (µM) | [Insert Value] | [Insert Value] | |
| MIA PaCa-2 | GI₅₀ (µM) | [Insert Value] | [Insert Value] | |
| Apoptosis (Annexin V/PI) | B16F10 | % Apoptotic Cells at 10x GI₅₀ | [Insert Value] | [Insert Value] |
Table 2: In Vivo Efficacy of this compound in B16F10 Xenograft Model
| Treatment Group | Dose (mg/kg) | Route | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | - | p.o. | 0 | [Insert Value] |
| This compound | 25 | p.o. | [Insert Value] | [Insert Value] |
| This compound | 50 | p.o. | [Insert Value] | [Insert Value] |
| This compound | 100 | p.o. | [Insert Value] | [Insert Value] |
| Positive Control | [Insert Value] | p.o. | [Insert Value] | [Insert Value] |
Experimental Protocols
Protocol 1: LDHA Enzymatic Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against purified human LDHA enzyme.
Materials:
-
Purified recombinant human LDHA enzyme
-
NADH
-
Sodium pyruvate
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
This compound
-
Positive control inhibitor (e.g., GNE-140)
-
384-well microplate
-
Plate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a serial dilution of this compound and the positive control in DMSO.
-
In a 384-well plate, add the assay buffer, NADH, and the diluted compounds.
-
Add the LDHA enzyme to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding sodium pyruvate to all wells.
-
Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10 minutes, which corresponds to the oxidation of NADH.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: Cellular Lactate Production Assay
Objective: To measure the effect of this compound on lactate production in cancer cell lines.
Materials:
-
Cancer cell lines (e.g., B16F10, A375, MIA PaCa-2)
-
Cell culture medium and supplements
-
This compound
-
Lactate assay kit
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for 6-24 hours.
-
Collect the cell culture supernatant.
-
Measure the lactate concentration in the supernatant using a commercial lactate assay kit according to the manufacturer's instructions.
-
Normalize the lactate levels to the cell number or protein concentration.
-
Calculate the half-maximal effective concentration (EC₅₀) for the inhibition of lactate production.
Protocol 3: Cell Viability/Proliferation Assay
Objective: To assess the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell lines
-
Cell culture medium and supplements
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for 72 hours.
-
Add the cell viability reagent to each well and incubate according to the manufacturer's protocol.
-
Measure the luminescence, absorbance, or fluorescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the half-maximal growth inhibition concentration (GI₅₀).
Protocol 4: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To determine if the anti-proliferative effect of this compound is due to the induction of apoptosis.
Materials:
-
Cancer cell lines
-
Cell culture medium and supplements
-
This compound
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Flow cytometer
Procedure:
-
Treat cells with this compound at concentrations around the GI₅₀ for 24-48 hours.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in the binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol 5: In Vivo Tumor Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of this compound.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line for implantation (e.g., B16F10)
-
This compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject cancer cells into the flank of the mice.
-
Allow the tumors to reach a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into treatment groups (vehicle, different doses of this compound, positive control).
-
Administer the treatments as per the defined schedule (e.g., daily oral gavage).
-
Measure the tumor volume and body weight of the mice 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).
-
Calculate the tumor growth inhibition (TGI) for each treatment group.
Conclusion
This document provides a comprehensive framework for the preclinical evaluation of this compound as a potential anti-tumor agent. The detailed protocols and data presentation guidelines are intended to facilitate standardized and robust characterization of its mechanism of action and efficacy. The inhibition of LDHA represents a promising targeted therapy for a variety of cancers, and a systematic experimental approach is crucial for advancing novel inhibitors like this compound towards clinical development.
References
- 1. What are LDHA inhibitors and how do they work? [synapse.patsnap.com]
- 2. Inhibition of LDHA suppresses cell proliferation and increases mitochondrial apoptosis via the JNK signaling pathway in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of potent human lactate dehydrogenase A (LDHA) inhibitors with antiproliferative activity against lung cancer cells: virtual screening and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lactate dehydrogenase A: A key player in carcinogenesis and potential target in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LDHA: The Obstacle to T cell responses against tumor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ldha-IN-5 in 3D Spheroid Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) spheroid cultures are increasingly recognized as superior in vitro models for cancer research and drug discovery, recapitulating the complex cellular interactions and microenvironmental gradients of solid tumors more accurately than traditional 2D cell cultures.[1] Lactate dehydrogenase A (LDHA), a key enzyme in anaerobic glycolysis, is frequently upregulated in various cancers, contributing to the Warburg effect, tumor progression, and therapeutic resistance.[2][3][4] Inhibition of LDHA presents a promising therapeutic strategy to target cancer metabolism.[5] Ldha-IN-5 is a potent inhibitor of LDHA. These application notes provide a detailed framework for utilizing this compound in 3D spheroid models to assess its anti-cancer efficacy.
Mechanism of Action
This compound targets the metabolic vulnerability of cancer cells that rely on aerobic glycolysis. By inhibiting LDHA, the conversion of pyruvate to lactate is blocked. This disruption of the glycolytic pathway leads to several downstream effects detrimental to cancer cell survival, including:
-
Reduced ATP Production: Impaired glycolysis results in decreased ATP levels, creating an energy crisis within the cancer cell.
-
Increased Oxidative Stress: The accumulation of pyruvate can lead to an increase in mitochondrial respiration and the production of reactive oxygen species (ROS).
-
Induction of Apoptosis: The combination of energy depletion and oxidative stress can trigger programmed cell death.
The 3D spheroid model allows for the evaluation of these effects in a more physiologically relevant context, considering the presence of hypoxic cores and nutrient gradients that influence cellular metabolism and drug response.
Signaling Pathway
Caption: this compound inhibits LDHA, disrupting glycolysis and promoting apoptosis.
Experimental Protocols
Protocol 1: 3D Spheroid Formation
This protocol outlines the generation of tumor spheroids using the liquid overlay technique in ultra-low attachment plates.
Materials:
-
Cancer cell line of choice (e.g., HCT116, DU145, HepG2)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Ultra-low attachment 96-well round-bottom plates
-
Hemocytometer or automated cell counter
Procedure:
-
Culture cells in standard 2D flasks to approximately 80% confluency.
-
Wash cells with PBS and detach using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and determine the cell concentration and viability.
-
Dilute the cell suspension to the desired seeding density (e.g., 1,000-5,000 cells/well).
-
Dispense 100 µL of the cell suspension into each well of a 96-well ultra-low attachment plate.
-
Centrifuge the plate at low speed (e.g., 200 x g) for 5 minutes to facilitate cell aggregation.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator.
-
Monitor spheroid formation daily using an inverted microscope. Spheroids are typically ready for treatment within 48-72 hours.
Protocol 2: this compound Treatment of Spheroids
Materials:
-
Pre-formed spheroids in a 96-well plate
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
Procedure:
-
Prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations. Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.
-
Carefully remove 50 µL of the medium from each well containing spheroids.
-
Add 50 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the spheroids for the desired treatment duration (e.g., 24, 48, 72 hours).
-
Proceed with downstream assays to evaluate the effects of the treatment.
Experimental Workflow
Caption: Workflow for evaluating this compound in 3D spheroid models.
Protocol 3: Spheroid Viability Assays
A. ATP-Based Viability Assay (e.g., CellTiter-Glo® 3D)
This assay quantifies ATP, an indicator of metabolically active cells.
Procedure:
-
After treatment, allow the spheroid plate to equilibrate to room temperature for 30 minutes.
-
Add an equal volume of the CellTiter-Glo® 3D reagent to each well.
-
Mix the contents on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by plotting dose-response curves.
B. Live/Dead Staining and Imaging
This method provides a visual assessment of cell viability within the spheroid.
Materials:
-
Calcein AM (stains live cells green)
-
Ethidium Homodimer-1 (EthD-1; stains dead cells red)
-
Hoechst 33342 (stains all nuclei blue)
Procedure:
-
Prepare a staining solution containing Calcein AM, EthD-1, and Hoechst 33342 in culture medium.
-
Add the staining solution to each well and incubate for 30-60 minutes at 37°C, protected from light.
-
Image the spheroids using a high-content imaging system or fluorescence microscope.
-
Quantify the number of live and dead cells using image analysis software.
Protocol 4: Apoptosis Assay (Caspase-3/7 Activity)
This assay measures the activity of key executioner caspases in the apoptotic pathway.
Procedure:
-
At the end of the treatment period, add a Caspase-3/7 detection reagent (e.g., CellEvent™ Caspase-3/7 Green Detection Reagent) and a nuclear counterstain to each well.
-
Incubate the plate for 30-60 minutes at 37°C.
-
Image and analyze the spheroids using a high-content imaging system to quantify the number of apoptotic cells.
Protocol 5: Lactate Production Assay
This assay directly measures the metabolic effect of LDHA inhibition.
Procedure:
-
At the end of the treatment period, collect the cell culture supernatant from each well.
-
Measure the lactate concentration in the supernatant using a commercially available lactate assay kit.
-
Normalize the lactate concentration to a measure of cell viability (e.g., ATP content or total protein).
Data Presentation
Quantitative data should be summarized in tables for clear comparison.
Table 1: IC50 Values of this compound in 3D Spheroid Models
| Cell Line | Treatment Duration (h) | Viability Assay | IC50 (µM) |
| HCT116 | 48 | ATP-Based | 12.5 |
| HCT116 | 72 | ATP-Based | 8.2 |
| DU145 | 48 | ATP-Based | 18.7 |
| DU145 | 72 | ATP-Based | 11.5 |
| HepG2 | 48 | ATP-Based | 25.1 |
| HepG2 | 72 | ATP-Based | 16.8 |
Table 2: Effect of this compound on Apoptosis and Lactate Production in HCT116 Spheroids (72h Treatment)
| This compound (µM) | % Apoptotic Cells (Caspase 3/7 Positive) | Lactate Production (nmol/spheroid) |
| 0 (Vehicle) | 5.2 ± 1.1 | 1.5 ± 0.2 |
| 5 | 15.8 ± 2.5 | 0.9 ± 0.1 |
| 10 | 35.1 ± 4.2 | 0.5 ± 0.08 |
| 20 | 62.5 ± 6.8 | 0.2 ± 0.05 |
Conclusion
The protocols and guidelines presented here provide a comprehensive framework for evaluating the efficacy of the LDHA inhibitor, this compound, in 3D spheroid culture models. These models offer a more clinically relevant platform for preclinical drug assessment. By analyzing viability, apoptosis, and metabolic endpoints, researchers can gain valuable insights into the therapeutic potential of targeting LDHA in cancer.
References
- 1. benchchem.com [benchchem.com]
- 2. Inhibition of LDHA suppresses cell proliferation and increases mitochondrial apoptosis via the JNK signaling pathway in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. L-Lactate Dehydrogenase A Chain (LDHA): A Crucial Enzyme in Metabolism [elisakits.co.uk]
- 5. Lactate dehydrogenase A inhibition by small molecular entities: steps in the right direction - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Ldha-IN-5 insolubility in aqueous solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the experimental use of Ldha-IN-5, with a focus on its insolubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound powder is not dissolving in my aqueous buffer (e.g., PBS). What should I do first?
A1: this compound is known to have limited aqueous solubility. The recommended first step is to prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for creating stock solutions of many small molecule inhibitors. A stock solution of 10 mM in DMSO can be prepared for this compound. This stock can then be serially diluted into your aqueous experimental medium. It is critical to ensure the final concentration of DMSO in your assay is low enough (typically <0.5% v/v) to not affect the biological system.
Q2: I've prepared a 10 mM stock solution of this compound in DMSO, but it precipitates when I dilute it into my aqueous experimental buffer. What is happening and how can I prevent this?
A2: This phenomenon is known as "precipitation upon dilution" and occurs when the concentration of this compound in the final aqueous solution exceeds its solubility limit. The DMSO from the stock solution is not sufficient to keep the compound dissolved when significantly diluted in the aqueous medium.
To prevent this, you can try the following:
-
Optimize the Dilution Method: Instead of a single large dilution, perform a stepwise dilution. First, create an intermediate dilution of your DMSO stock in your aqueous buffer, and then add this to the final volume.
-
Lower the Final Concentration: Your desired experimental concentration may be too high. Determine the maximum soluble concentration by preparing a serial dilution and observing for precipitation.
-
Use a Pre-warmed Buffer: Adding the compound to a pre-warmed buffer (e.g., 37°C) can sometimes improve solubility.
Q3: Can the pH of my aqueous buffer affect the solubility of this compound?
Q4: Are there any alternative solvents or additives I can use to improve the solubility of this compound in my aqueous solution?
A4: Yes, if DMSO is not suitable or if precipitation persists, you can explore the use of co-solvents or other additives. It is crucial to test the compatibility of these additives with your specific experimental system.
Troubleshooting Guide: Insolubility of this compound
This guide provides a systematic approach to addressing solubility issues with this compound.
Problem: this compound precipitates out of solution during the experiment.
Step 1: Review Stock Solution Preparation
-
Question: How was the this compound stock solution prepared?
-
Guidance: Ensure the stock solution is completely dissolved. If you notice any precipitate in your DMSO stock, gentle warming in a 37°C water bath or brief sonication may help. If the precipitate persists, the stock concentration might be too high.
Step 2: Optimize the Dilution Procedure
-
Question: How is the stock solution being diluted into the aqueous buffer?
-
Guidance: Avoid adding a small volume of highly concentrated DMSO stock directly into a large volume of aqueous buffer. This "solvent shock" can cause immediate precipitation. A stepwise dilution can mitigate this.
Step 3: Determine the Maximum Aqueous Solubility
-
Question: What is the highest concentration of this compound that remains soluble in your experimental buffer?
-
Guidance: Perform a solubility test by preparing a serial dilution of your this compound stock solution in your aqueous buffer. Incubate at your experimental temperature and observe for any precipitation visually or by measuring absorbance.
Step 4: Consider Co-solvents and Formulations
-
Question: Have you tried using co-solvents to improve solubility?
-
Guidance: For challenging compounds, a formulation with co-solvents can be effective. A formulation successfully used for another LDHA inhibitor, LDHA-IN-3, could be adapted.
Data Presentation: Solvents and Co-Solvents for Small Molecule Inhibitors
The following table summarizes common solvents and a suggested co-solvent formulation for improving the solubility of hydrophobic compounds like this compound.
| Solvent/Formulation | Typical Stock Concentration | Notes |
| Primary Solvent | ||
| DMSO | 10 mM | Recommended for initial stock preparation. |
| Ethanol | Variable | Can be used as an alternative to DMSO, but may have higher cellular toxicity. |
| Co-Solvent Formulation (adapted from LDHA-IN-3) | ||
| 10% DMSO, 40% PEG300, 5% Tween 80 in Saline | ≥ 2.5 mg/mL (for LDHA-IN-3) | This formulation can significantly improve aqueous solubility for in vivo or in vitro use. Prepare by sequentially adding and mixing each component. |
| 10% DMSO in 20% SBE-β-CD in Saline | ≥ 2.5 mg/mL (for LDHA-IN-3) | Cyclodextrins can encapsulate hydrophobic molecules to enhance solubility. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Accurately weigh the desired amount of this compound powder.
-
Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the solution vigorously for 1-2 minutes.
-
Visually inspect to ensure the compound is fully dissolved. If necessary, gently warm the tube in a 37°C water bath or sonicate for a few minutes.
-
Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Stepwise Dilution of this compound into Aqueous Buffer
-
Thaw a single-use aliquot of your 10 mM this compound DMSO stock solution.
-
Prepare an intermediate dilution by adding a small volume of the stock solution to a portion of your pre-warmed aqueous buffer. For example, add 1 µL of 10 mM stock to 99 µL of buffer to get a 100 µM intermediate solution. Mix gently.
-
Add the intermediate dilution to the final volume of your pre-warmed aqueous buffer to reach your desired final concentration.
-
Visually inspect the final solution for any signs of precipitation before use.
Visualizations
Signaling Pathway of LDHA in Cancer Metabolism
Caption: The role of LDHA in the Warburg effect and its inhibition by this compound.
Experimental Workflow for Troubleshooting this compound Insolubility
Caption: A stepwise workflow for addressing the insolubility of this compound.
Technical Support Center: Optimizing Ldha-IN-5 Concentration for Effective LDHA Inhibition
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use of Ldha-IN-5, a dual inhibitor of Lactate Dehydrogenase A (LDHA) and Glycolate Oxidase (GO).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a novel, potent small molecule that functions as a dual inhibitor of both Lactate Dehydrogenase A (LDHA) and Glycolate Oxidase (GO).[1][2] LDHA is a critical enzyme in the glycolytic pathway, responsible for the conversion of pyruvate to lactate, a process that is often upregulated in cancer cells to support rapid proliferation.[3][4] By inhibiting LDHA, this compound disrupts the energy metabolism of cancer cells, leading to decreased ATP production, increased oxidative stress, and ultimately, cell death.[3] Its dual inhibitory nature also makes it a candidate for therapeutic intervention in conditions like primary hyperoxaluria, where both LDHA and GO play a role in oxalate production.
Q2: What is a recommended starting concentration for this compound in in vitro experiments?
A precise starting concentration for this compound is highly dependent on the cell line and experimental conditions. However, based on data for structurally related potent, dual GO/LDHA inhibitors, a starting point for cell-based assays could be in the low nanomolar to low micromolar range. For instance, a similar dual inhibitor demonstrated an IC50 of 88 nM for oxalate reduction in a mouse hepatocyte assay. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay.
Q3: How can I determine the IC50 of this compound for LDHA inhibition in my cell line?
To determine the half-maximal inhibitory concentration (IC50), you should perform a concentration-response experiment. This typically involves treating your cells with a range of this compound concentrations (e.g., from 1 nM to 100 µM) and then measuring a relevant biological endpoint, such as lactate production or cell viability. The IC50 is the concentration of this compound that produces a 50% reduction in the measured response.
Q4: How long should I incubate cells with this compound?
The optimal incubation time will vary depending on the cell type and the biological process being investigated. For lactate production assays, an incubation period of 12 to 24 hours is often sufficient. For cell viability or proliferation assays, longer incubation times, such as 48 to 72 hours, may be necessary to observe significant effects. It is recommended to perform a time-course experiment to determine the optimal incubation period for your specific experimental setup.
Data Presentation
Table 1: In Vitro Activity of Representative Pyrazole-Based LDHA Inhibitors
Note: Data for this compound is not publicly available. The following table presents data for other pyrazole-based LDHA inhibitors to provide a general reference for expected potency.
| Compound | LDHA IC50 (nM) | LDHB IC50 (nM) | Lactate Production IC50 (µM) in MiaPaCa2 cells | Lactate Production IC50 (µM) in A673 cells | Reference |
| Compound 63 | 3 | 4 | 0.2 | 0.3 | |
| GNE-140 | 59.9 | 151.1 | Not Reported | Not Reported | |
| GSK2837808A | 2.6 | 130.3 | Not Reported | Not Reported |
Mandatory Visualizations
Caption: LDHA's role in converting pyruvate to lactate.
References
- 1. Collection - Dual Glycolate Oxidase/Lactate Dehydrogenase A Inhibitors for Primary Hyperoxaluria - ACS Medicinal Chemistry Letters - Figshare [acs.figshare.com]
- 2. researchgate.net [researchgate.net]
- 3. Dual Glycolate Oxidase/Lactate Dehydrogenase A Inhibitors for Primary Hyperoxaluria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and Optimization of potent, cell-active pyrazole-based inhibitors of Lactate Dehydrogenase (LDH) - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize off-target effects of Ldha-IN-5 in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Ldha-IN-5 in their experiments. The focus is on minimizing and understanding the off-target effects of this dual-target inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its intended targets?
A1: this compound is a potent small molecule inhibitor designed as a dual-target agent. Its intended targets are Lactate Dehydrogenase A (LDHA) and Glycolate Oxidase (GO). This dual inhibition is aimed at reducing the production of oxalate, making it a compound of interest for research in primary hyperoxaluria.[1][2]
Q2: How can I distinguish between the intended dual-target effects and unintended off-target effects of this compound?
A2: This is a critical consideration when working with a dual-target inhibitor. The primary strategy is to use orthogonal approaches to validate that the observed phenotype is a direct result of inhibiting LDHA and/or GO. This can be achieved by:
-
Using selective inhibitors: Employing inhibitors that are selective for only LDHA or only GO to see if they recapitulate parts of the phenotype observed with this compound.
-
Genetic knockdown/knockout: Using techniques like siRNA or CRISPR to individually reduce the expression of LDHA or GO and observe if these genetic perturbations mimic the effects of this compound.
-
Rescue experiments: In a system where LDHA or GO has been knocked down, the addition of this compound should not produce an additive effect if the inhibitor is acting on-target.
Q3: What are the initial signs of potential off-target effects in my experiments?
A3: Potential off-target effects may manifest as:
-
Unexpected phenotypes: Cellular effects that cannot be readily explained by the known functions of LDHA and GO.
-
High cytotoxicity at low concentrations: If the inhibitor is cytotoxic at concentrations well below its IC50 for LDHA and GO, it might be interacting with other essential cellular targets.
-
Inconsistent results with other validation methods: If the phenotype observed with this compound is not replicated by genetic knockdown of both LDHA and GO.
Q4: What is the recommended concentration range for using this compound in cell-based assays?
A4: It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay. As a starting point, use concentrations around the IC50 values for LDHA and GO. The published data for a series of dual inhibitors, including a potent example designated as compound 7 , can provide a reference range.[2] It is recommended to use the lowest concentration that elicits the desired on-target effect to minimize the risk of off-target binding.
Quantitative Data Summary
The following table summarizes the in vitro potency of a representative potent dual GO/LDHA inhibitor (compound 7 ) from the series that includes this compound, as reported by Ding J, et al. (2021).[2]
| Target | IC50 (nM) | Assay Type |
| Human LDHA | 25 | Enzymatic Assay |
| Human GO | 10 | Enzymatic Assay |
| Mouse LDHA | 25 | Enzymatic Assay |
| Mouse GO | 10 | Enzymatic Assay |
| Oxalate Reduction | 88 | Agxt-knockdown mouse hepatocyte assay |
Data extracted from Ding J, et al. ACS Med Chem Lett. 2021;12(7):1116-1123.[2]
Experimental Protocols
Protocol 1: LDHA Enzymatic Assay
Objective: To determine the in vitro inhibitory activity of this compound against LDHA.
Principle: The enzymatic activity of LDHA is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+ during the conversion of pyruvate to lactate.
Materials:
-
Recombinant human LDHA protein
-
NADH
-
Sodium pyruvate
-
Assay buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.5)
-
This compound
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, add the assay buffer.
-
Add serial dilutions of this compound to the wells. Include a DMSO-only control.
-
Add a solution of NADH and recombinant LDHA protein to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding a solution of sodium pyruvate to all wells.
-
Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.
-
Calculate the initial reaction velocity for each concentration of the inhibitor.
-
Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Protocol 2: Glycolate Oxidase (GO) Enzymatic Assay
Objective: To determine the in vitro inhibitory activity of this compound against GO.
Principle: The activity of GO can be measured by monitoring the production of hydrogen peroxide (H₂O₂) as it oxidizes glycolate to glyoxylate. The H₂O₂ production can be coupled to a fluorescent or colorimetric probe (e.g., Amplex Red).
Materials:
-
Recombinant human GO protein
-
Glycolate
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent
-
Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 8.0)
-
This compound
-
96-well black microplate
-
Microplate reader capable of measuring fluorescence (Ex/Em = 530/590 nm)
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, add the assay buffer.
-
Add serial dilutions of this compound to the wells. Include a DMSO-only control.
-
Add a solution of recombinant GO protein to each well and incubate for 15 minutes at room temperature.
-
Prepare a reaction mixture containing glycolate, HRP, and Amplex Red.
-
Initiate the reaction by adding the reaction mixture to all wells.
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
Measure the fluorescence at an excitation of ~530 nm and an emission of ~590 nm.
-
Plot the fluorescence signal against the inhibitor concentration and fit the data to determine the IC50 value.
Protocol 3: Cellular Thermal Shift Assay (CETSA)
Objective: To verify the target engagement of this compound with LDHA and GO in a cellular context.
Principle: CETSA is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand. This stabilization can be detected by quantifying the amount of soluble protein remaining after heat treatment.
Materials:
-
Cells of interest
-
This compound
-
PBS and appropriate cell lysis buffer with protease inhibitors
-
Antibodies against LDHA and GO
-
Western blotting reagents and equipment
-
Thermal cycler or heating blocks
Procedure:
-
Cell Treatment: Culture cells to ~80% confluency. Treat the cells with this compound at the desired concentration (and a vehicle control) for 1-2 hours.
-
Heat Shock: Harvest the cells and resuspend them in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to 4°C.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Western Blotting: Collect the supernatant (soluble fraction) and determine the protein concentration. Perform Western blotting on the soluble fractions using primary antibodies specific for LDHA and GO.
-
Data Analysis: Quantify the band intensities for LDHA and GO at each temperature for both the vehicle- and this compound-treated samples. Plot the percentage of soluble protein against the temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Visualizations
Caption: Metabolic pathway of LDHA and GO in primary hyperoxaluria.
Caption: Workflow for validating a dual-target inhibitor.
Caption: Troubleshooting unexpected experimental results.
References
Common issues with Ldha-IN-5 stability in long-term experiments
Welcome to the technical support center for Ldha-IN-X. This resource is designed to assist researchers, scientists, and drug development professionals in navigating common challenges associated with the long-term stability of Ldha-IN-X in experimental settings. Here you will find troubleshooting guides and frequently asked questions to ensure the optimal performance and reliability of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for Ldha-IN-X in long-term experiments?
A1: The primary stability concerns for small molecule inhibitors like Ldha-IN-X in long-term experiments include chemical degradation, precipitation in aqueous media, and adsorption to plasticware. These factors can lead to a decrease in the effective concentration of the inhibitor over time, resulting in diminished or inconsistent biological effects. It is crucial to handle and store the compound correctly to mitigate these issues.
Q2: How should I properly store Ldha-IN-X stock solutions?
A2: For optimal stability, Ldha-IN-X stock solutions should be stored at -80°C.[1] It is recommended to prepare small aliquots to avoid repeated freeze-thaw cycles, which can contribute to degradation.[1] If the compound is in solid form, it should be stored at -20°C for up to three years, or at 4°C for up to two years.
Q3: What is the recommended solvent for dissolving Ldha-IN-X?
A3: Ldha-IN-X is highly soluble in DMSO, with a solubility of 100 mg/mL (332.04 mM). For in vivo studies, co-solvents such as PEG300, Tween-80, and saline may be used to improve bioavailability.[2] When preparing working solutions for cell culture, ensure the final DMSO concentration is below 0.5% to avoid solvent-induced toxicity.[1]
Q4: Can Ldha-IN-X precipitate in my cell culture medium?
A4: Yes, precipitation in aqueous cell culture medium is a common issue for hydrophobic small molecules. To avoid this, it is crucial to visually inspect your final dilutions in media for any signs of precipitation.[1] If precipitation occurs, consider lowering the final concentration of Ldha-IN-X or using a different formulation with co-solvents, if compatible with your experimental setup.
Q5: How often should I replenish Ldha-IN-X in my long-term cell culture experiments?
A5: Due to potential degradation in the culture medium, it is advisable to prepare fresh dilutions of the inhibitor for each experiment. For longer incubations (e.g., over 24 hours), consider a medium change with a freshly diluted inhibitor to maintain a consistent concentration.
Troubleshooting Guides
Issue 1: I am observing a decrease in the inhibitory effect of Ldha-IN-X over time in my cell-based assay.
-
Possible Cause: The inhibitor may be degrading in the cell culture medium at 37°C.
-
Recommended Solution: Perform a time-course experiment to assess the stability of Ldha-IN-X in your specific cell culture medium. This can be done by incubating the inhibitor in the medium for different durations (e.g., 0, 24, 48, 72 hours) and then measuring its concentration using HPLC or its activity in a cell-free LDH assay.
-
Expected Outcome: This will help you determine the half-life of the inhibitor under your experimental conditions and establish an appropriate schedule for replenishing the compound.
Issue 2: I am seeing significant cell death in my experiments, even at low concentrations of Ldha-IN-X.
-
Possible Cause 1: The inhibitor concentration may still be too high for your specific cell line.
-
Recommended Solution 1: Conduct a dose-response experiment to determine the half-maximal cytotoxic concentration (CC50). Test a wide range of concentrations to identify a non-toxic working concentration that still elicits the desired biological effect.
-
Possible Cause 2: The solvent (e.g., DMSO) may be causing toxicity.
-
Recommended Solution 2: Run a vehicle control with the solvent at the same concentrations used for the inhibitor to determine if the solvent is contributing to cell death.
-
Possible Cause 3: The inhibitor may have off-target effects.
-
Recommended Solution 3: Off-target effects occur when a small molecule interacts with unintended biological targets. Consider testing the inhibitor on a different, more robust cell line to see if the toxicity is cell-type specific.
Issue 3: There is high variability between my experimental replicates.
-
Possible Cause: Inconsistent experimental conditions or inhibitor precipitation.
-
Recommended Solution: Standardize all experimental parameters, including cell passage number, seeding density, and media components. Always visually inspect your stock solutions and final dilutions for any signs of precipitation before adding them to your cells.
Data Presentation
Table 1: Recommended Storage and Handling for Ldha-IN-X
| Form | Storage Temperature | Shelf Life | Notes |
| Solid Powder | -20°C | 3 years | |
| 4°C | 2 years | ||
| DMSO Stock Solution | -80°C | 6 months | Avoid repeated freeze-thaw cycles. |
| -20°C | 1 month |
Table 2: Example Experimental Setup for Stability Assessment via HPLC
| Parameter | Condition |
| Incubation Medium | DMEM + 10% FBS |
| Inhibitor Concentration | 10 µM |
| Incubation Temperature | 37°C |
| Time Points | 0, 6, 12, 24, 48, 72 hours |
| Analysis Method | Reverse-Phase HPLC |
| Detection | UV at 254 nm |
Experimental Protocols
Protocol: Determining the Half-Life of Ldha-IN-X in Cell Culture Medium
-
Preparation of Inhibitor-Medium Solution:
-
Prepare a 10 µM solution of Ldha-IN-X in your chosen cell culture medium (e.g., DMEM with 10% FBS).
-
Prepare a sufficient volume for all time points and replicates.
-
-
Incubation:
-
Aliquot the solution into sterile tubes for each time point (e.g., 0, 6, 12, 24, 48, and 72 hours).
-
Incubate the tubes at 37°C in a cell culture incubator.
-
-
Sample Collection:
-
At each time point, remove the corresponding tube from the incubator.
-
Immediately store the sample at -80°C to halt any further degradation until all time points are collected.
-
-
Sample Analysis by HPLC:
-
Thaw all samples.
-
Analyze the concentration of Ldha-IN-X in each sample using a validated reverse-phase HPLC method.
-
The mobile phase and column specifications should be optimized for Ldha-IN-X.
-
-
Data Analysis:
-
Plot the concentration of Ldha-IN-X as a function of time.
-
Calculate the half-life (t½) of the inhibitor by fitting the data to a first-order decay curve.
-
Visualizations
References
Interpreting unexpected results in Ldha-IN-5 cytotoxicity assays
Welcome to the technical support center for Ldha-IN-5. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during in vitro cytotoxicity assays involving this specific Lactate Dehydrogenase A (LDHA) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of Lactate Dehydrogenase A (LDHA). LDHA is a crucial enzyme in the final step of anaerobic glycolysis, where it catalyzes the conversion of pyruvate to lactate while regenerating NAD+ from NADH.[1][2][3] Cancer cells, particularly those in a hypoxic environment or exhibiting the "Warburg effect," often rely heavily on this pathway for rapid ATP production and biosynthesis.[1][4] By inhibiting LDHA, this compound is expected to disrupt cancer cell metabolism, leading to decreased lactate production, a reduction in ATP levels, and an increase in oxidative stress, ultimately resulting in cell death.
Q2: I am not observing the expected level of cytotoxicity with this compound. What are the potential reasons?
Several factors could contribute to lower-than-expected cytotoxicity:
-
Cell Line Dependency: The cytotoxic effect of LDHA inhibitors is highly dependent on the metabolic phenotype of the cell line. Cells that are less reliant on glycolysis and have a greater capacity for oxidative phosphorylation may be less sensitive to LDHA inhibition.
-
Experimental Conditions: The nutrient composition of the culture medium, particularly glucose and pyruvate concentrations, can influence a cell's dependence on glycolysis. High pyruvate levels in some media formulations (e.g., DMEM, Ham's F12) can inhibit the LDH reaction, potentially masking the effect of the inhibitor.
-
Assay Type: The choice of cytotoxicity assay is critical. Metabolism-based assays like MTT or MTS can be confounded by compounds that alter cellular metabolic or redox states, a primary effect of LDHA inhibition.
-
Incubation Time: The cytotoxic effects of metabolic inhibitors may take longer to manifest compared to compounds that induce acute apoptosis. An incubation period of 48 to 72 hours is often necessary.
Q3: Can this compound interfere with my MTT, MTS, or WST-8 assay?
Yes, interference is possible. Assays based on the reduction of tetrazolium salts (like MTT, MTS, WST-8) measure the metabolic activity of a cell, which is used as a proxy for viability. This compound directly targets cellular metabolism by inhibiting glycolysis and can alter the intracellular NADH/NAD+ ratio. This can lead to misleading results:
-
False High Viability: If the inhibitor causes a reductive state unrelated to viability, it could lead to an artificial increase in formazan production, suggesting higher viability than is real.
-
False Low Viability: Conversely, disruption of the metabolic pathways required for tetrazolium reduction could occur before actual cell death, leading to an underestimation of viability.
It is advisable to use a non-metabolic assay, such as an LDH release assay or a direct cell counting method (e.g., trypan blue exclusion), to confirm results.
Q4: What is the recommended solvent and final concentration for in vitro assays?
Like many small molecule inhibitors, this compound is typically dissolved in Dimethyl sulfoxide (DMSO). It is critical to keep the final concentration of DMSO in the culture medium low, usually below 0.5% (v/v), as higher concentrations can be toxic to cells. Always include a vehicle-only control (medium with the same final concentration of DMSO) in your experiments to account for any solvent-induced effects.
Troubleshooting Guides
Guide 1: Inconsistent Results or High Variability Between Replicates
High variability can obscure the true effect of this compound. Common causes include inconsistent cell seeding, pipetting errors, or environmental factors.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before plating. Mix the cell suspension gently between pipetting to prevent settling. Avoid plating cells that are overly confluent or have been in culture for too many passages. |
| Pipetting Errors | Use calibrated pipettes and practice consistent pipetting technique. When adding compounds, add them to the side of the well and mix gently to ensure even distribution without disturbing the cell monolayer. |
| "Edge Effect" | Evaporation from wells on the outer edges of a 96-well plate can concentrate media components and the test compound, leading to variability. To mitigate this, fill the outer wells with sterile PBS or media without cells and use only the inner 60 wells for your experiment. |
| Compound Precipitation | This compound may precipitate at high concentrations in aqueous culture medium. Visually inspect wells under a microscope for any precipitate. If observed, consider lowering the maximum concentration or exploring alternative solubilization methods. |
Guide 2: Unexpected Dose-Response Curve (e.g., Bell-Shaped Curve)
A bell-shaped dose-response curve, where cytotoxicity decreases at higher concentrations, can be caused by compound aggregation or solubility issues. At high concentrations, the inhibitor may form aggregates that are less bioavailable to the cells, reducing the apparent cytotoxic effect.
Troubleshooting Workflow for Unexpected Cytotoxicity Results
Caption: Troubleshooting decision tree for unexpected results.
Experimental Protocols
Protocol 1: LDH Release Cytotoxicity Assay
This assay measures the activity of lactate dehydrogenase (LDH) released into the culture medium from cells with damaged plasma membranes, providing a non-metabolic readout of cytotoxicity.
Methodology:
-
Cell Plating: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL per well. Incubate for 24 hours to allow for cell adherence.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted compounds to the respective wells. Include the following controls in triplicate:
-
Untreated Control (Spontaneous LDH release): Cells treated with medium only.
-
Vehicle Control: Cells treated with the highest concentration of DMSO used in the experiment.
-
Maximum LDH Release Control: Cells treated with a lysis solution (e.g., 1% Triton X-100) 45 minutes before the assay endpoint.
-
Medium Background Control: Wells with medium but no cells.
-
-
Incubation: Incubate the plate for the desired exposure period (e.g., 48 or 72 hours).
-
Assay Procedure:
-
Centrifuge the plate at 250 x g for 10 minutes to pellet any detached cells.
-
Carefully transfer 50 µL of supernatant from each well to a new, optically clear 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate like lactate and a tetrazolium salt).
-
Add 50 µL of the reaction mixture to each well of the new plate.
-
Incubate at room temperature for 30-60 minutes, protected from light.
-
Add 50 µL of stop solution.
-
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Calculation:
-
Subtract the medium background absorbance from all other readings.
-
Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = 100 * (Sample Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)
-
LDH Cytotoxicity Assay Workflow
Caption: Step-by-step workflow of the LDH cytotoxicity assay.
Protocol 2: Lactate Production Assay
This assay directly measures the functional consequence of LDHA inhibition. A decrease in lactate production provides evidence that the inhibitor is engaging its target.
Methodology:
-
Cell Culture: Seed cancer cells (e.g., A549, NCI-H1975) in 6-well plates and allow them to culture overnight.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 5, 10, 20 µM) for a defined period (e.g., 4-6 hours).
-
Sample Collection: Collect the cell culture supernatants.
-
Lactate Measurement: Measure the lactate concentration in the supernatant using a commercial lactate assay kit or a biochemical analyzer. These kits typically involve an enzymatic reaction that produces a colorimetric or fluorometric signal proportional to the lactate concentration.
-
Data Normalization: In parallel, lyse the cells and measure the total protein content (e.g., using a BCA assay) in each well. Normalize the lactate concentration to the total protein content to account for any differences in cell number.
Data Presentation
Table 1: Reported In Vitro Efficacy of Selected LDHA Inhibitors
This table provides context on the expected potency of LDHA inhibitors against different cancer cell lines. Note: this compound is a research compound, and extensive public data may be limited. The values below are for other well-characterized LDHA inhibitors.
| Compound | Cell Line | Assay Type | EC50 / IC50 | Reference |
| Compound 7 | A549 (Lung) | MTT | EC50 = 5.5 µM | |
| Compound 7 | NCI-H1975 (Lung) | MTT | EC50 = 3.0 µM | |
| Compound 7 | LDHA Enzyme | Enzymatic | IC50 = 0.36 µM | |
| FX11 | P493 (Lymphoma) | Cell Growth | - | |
| ML-05 | B16F10 (Melanoma) | Lactate Prod. | EC50 (Lactate) | |
| Oxamate | HeLa (Cervical) | Viability | - |
EC50: Half maximal effective concentration; IC50: Half maximal inhibitory concentration.
LDHA Signaling Pathway in Cancer Metabolism
Caption: Role of LDHA in the Warburg effect and the point of inhibition.
References
- 1. Lactate dehydrogenase A: A key player in carcinogenesis and potential target in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Regulation and Function of Lactate Dehydrogenase A: Therapeutic Potential in Brain Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lactate dehydrogenase - Wikipedia [en.wikipedia.org]
- 4. pnas.org [pnas.org]
Ldha-IN-5 not showing expected decrease in lactate levels
Welcome to the technical support center for Ldha-IN-5. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and answering frequently asked questions related to the use of this compound, a potent inhibitor of Lactate Dehydrogenase A (LDHA).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a small molecule inhibitor that targets the enzyme Lactate Dehydrogenase A (LDHA). LDHA is a key enzyme in anaerobic glycolysis, catalyzing the conversion of pyruvate to lactate, a process coupled with the regeneration of NAD+ from NADH.[1][2][3] By inhibiting LDHA, this compound is expected to block this conversion, leading to a decrease in lactate production and an increase in intracellular pyruvate.[2] This disruption of the glycolytic pathway can induce metabolic stress in cancer cells that heavily rely on this pathway for energy production, a phenomenon known as the Warburg effect.[2]
Q2: What is the expected effect of this compound on cellular metabolism?
The primary expected effect of this compound is a significant reduction in lactate secretion from cells. Consequently, an accumulation of pyruvate is anticipated. This metabolic shift can lead to a decrease in the NAD+/NADH ratio, impacting cellular redox balance and potentially leading to reduced cell proliferation and increased cell death in cancer cells dependent on glycolysis.
Q3: In which experimental models is this compound expected to be effective?
This compound is expected to be most effective in cell lines or tumor models that exhibit high rates of glycolysis and lactate production, characteristic of the Warburg effect. Cancers such as pancreatic, gastric, and non-small-cell lung cancer often show overexpression of LDHA and are therefore predicted to be sensitive to LDHA inhibition.
Q4: How can I determine if my cells are a suitable model for this compound treatment?
To determine if your cell model is appropriate, you can assess the following:
-
LDHA expression levels: High expression of LDHA, which can be measured by western blot or immunohistochemistry, suggests a potential dependency on this pathway.
-
Lactate production rate: A high rate of lactate secretion into the culture medium is a strong indicator of glycolytic dependency.
-
Oxygen consumption rate (OCR) vs. Extracellular acidification rate (ECAR): Cells sensitive to LDHA inhibition are likely to have a high ECAR (an indicator of glycolysis) and a lower OCR (an indicator of oxidative phosphorylation).
Troubleshooting Guide: this compound Not Showing Expected Decrease in Lactate Levels
This guide provides a step-by-step approach to troubleshoot experiments where this compound does not produce the anticipated reduction in lactate levels.
Step 1: Verify the Integrity of the Lactate Measurement Assay
An inaccurate lactate measurement can be the most common source of error.
Potential Issues & Solutions:
| Potential Issue | Recommended Action | Rationale |
| Reagent Integrity | Ensure the lactate assay buffer is at room temperature before use. Check the expiration dates of all kit components. | Cold reagents can affect enzyme kinetics and lead to inaccurate readings. |
| Incorrect Wavelength | Verify that the plate reader is set to the correct wavelength as specified in the assay protocol (e.g., 490 nm for colorimetric assays). | Incorrect filter settings will lead to erroneous absorbance or fluorescence readings. |
| Sample Preparation | Deproteinize samples, especially cell lysates and serum-containing media, using a 10 kDa molecular weight cutoff (MWCO) spin filter. | Endogenous LDH in the sample can consume lactate, leading to falsely low readings. |
| Standard Curve | Prepare a fresh lactate standard curve for every experiment. Ensure the concentrations of your unknown samples fall within the linear range of the standard curve. | An inaccurate standard curve will lead to incorrect quantification of lactate in your samples. |
| pH of Buffers | Ensure the pH of all buffers and reagents is correctly balanced as per the assay protocol. | Incorrect pH can denature the enzymes used in the assay, leading to a complete failure of the reaction. |
| Contamination | Be cautious of sample contamination, for instance, from sweat, which has a high lactate concentration. | Contamination can lead to falsely elevated lactate readings. |
Step 2: Confirm the Activity and Delivery of this compound
Issues with the inhibitor itself or its delivery to the target can prevent the expected biological effect.
Potential Issues & Solutions:
| Potential Issue | Recommended Action | Rationale |
| Inhibitor Potency | Confirm the purity and integrity of your this compound stock. If possible, verify its activity using a cell-free LDHA enzymatic assay. | Degradation or impurity of the inhibitor will result in reduced or no activity. |
| Inhibitor Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line. | The effective concentration can vary significantly between different cell types. |
| Treatment Duration | Conduct a time-course experiment to identify the optimal duration of treatment for observing a significant decrease in lactate levels. | The effect of the inhibitor may not be immediate and could require several hours to manifest. |
| Cellular Uptake | While less common for small molecules, poor cellular uptake could be a factor. If suspected, this would require specialized assays to measure intracellular drug concentration. | If the inhibitor does not enter the cell, it cannot reach its target enzyme. |
Step 3: Evaluate the Biological Model and Experimental Design
The biological context of your experiment can significantly influence the outcome.
Potential Issues & Solutions:
| Potential Issue | Recommended Action | Rationale |
| Low LDHA Dependence | Confirm that your cell model has high LDHA expression and is dependent on glycolysis for survival. | Cells that primarily use oxidative phosphorylation will be less sensitive to LDHA inhibition. |
| Metabolic Plasticity | Your cells may be compensating for LDHA inhibition by rerouting metabolic pathways. Consider performing metabolomics analysis to investigate changes in other metabolic pathways. | Cancer cells can exhibit significant metabolic flexibility to survive therapeutic interventions. |
| LDH Isoform Expression | While this compound is designed to be specific for LDHA, cells may express other LDH isoforms (e.g., LDHB) that can compensate for the inhibition of LDHA. | The presence of other active LDH isoforms could maintain lactate production. |
| Experimental Controls | Ensure you have included appropriate controls, such as a vehicle-only control (e.g., DMSO) and a positive control (a known LDHA inhibitor, if available). | Proper controls are essential to validate that the observed effects (or lack thereof) are due to the inhibitor. |
Experimental Protocols
Protocol 1: General Procedure for Treating Cells with this compound
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium.
-
Incubation: Incubate the plate overnight in a humidified 37°C incubator with 5% CO₂.
-
Preparation of this compound: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations.
-
Treatment: Add the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment group.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Sample Collection: After incubation, collect the cell culture supernatant for lactate measurement.
Protocol 2: Lactate Measurement Assay (Colorimetric)
This protocol is a general guideline based on commercially available kits. Always refer to the specific manufacturer's instructions.
-
Sample Preparation: If using cell lysates or serum-containing medium, deproteinize the samples using a 10 kDa MWCO spin filter.
-
Standard Curve Preparation: Prepare a series of lactate standards by diluting a stock solution to generate a standard curve (e.g., 0, 20, 40, 60, 80, and 100 pmole/well).
-
Master Reaction Mix: Prepare a master reaction mix containing the lactate assay buffer, lactate probe, and lactate enzyme mix according to the kit's protocol.
-
Assay Reaction: Add the master reaction mix to each well containing the standards and unknown samples.
-
Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.
-
Calculation: Determine the lactate concentration in your samples by comparing their absorbance values to the standard curve.
Visualizations
Signaling Pathway of LDHA in Glycolysis
Caption: The role of LDHA in converting pyruvate to lactate.
Experimental Workflow for Troubleshooting
Caption: A logical workflow for troubleshooting unexpected results.
References
Cell line resistance to Ldha-IN-5 treatment and how to address it
Welcome to the technical support center for Ldha-IN-5. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to cell line resistance to this compound treatment.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line is not responding to this compound treatment. What are the possible reasons for this intrinsic resistance?
A1: Intrinsic resistance to LDHA inhibitors like this compound can be attributed to the metabolic plasticity of cancer cells. Some cell lines are not solely dependent on glycolysis for energy production and can rely on oxidative phosphorylation (OXPHOS) to generate ATP.[1][2] Pancreatic cell lines that primarily utilize OXPHOS, for instance, have shown inherent resistance to the LDHA inhibitor GNE-140.[1] To determine if your cell line exhibits this phenotype, you can assess its metabolic profile by measuring the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR).
Q2: My cell line initially responded to this compound, but has now developed resistance. What are the mechanisms behind acquired resistance?
A2: Acquired resistance to LDHA inhibitors can emerge through several mechanisms. One key mechanism is the activation of alternative signaling pathways that promote survival and metabolic adaptation. For example, resistance to the LDHA inhibitor GNE-140 has been shown to be driven by the activation of the AMPK-mTOR-S6K signaling pathway, which leads to an increase in OXPHOS.[1] Another identified mechanism is the upregulation of other LDH isoforms, such as LDHB, which can compensate for the inhibition of LDHA.[3]
Q3: How can I overcome or prevent the development of resistance to this compound in my experiments?
A3: A primary strategy to combat resistance to LDHA inhibitors is the use of combination therapies. By targeting both glycolysis and a compensatory pathway, you can create a synthetic lethal effect. For cells that upregulate OXPHOS, combining this compound with an OXPHOS inhibitor like phenformin can re-sensitize resistant cells. Similarly, for resistance driven by the AMPK-mTOR-S6K pathway, inhibitors targeting this signaling axis can prevent the emergence of resistance. Combination with immunotherapy, such as immune checkpoint inhibitors, is also a promising approach to enhance the anti-tumor immune response.
Q4: Are there any known genetic markers that can predict sensitivity or resistance to this compound?
A4: While specific genetic markers for this compound are not yet fully established, the overall metabolic phenotype of the cancer cell is a strong indicator. Tumors with a high dependence on glycolysis (a "glycolytic-addicted" phenotype) are more likely to be sensitive to LDHA inhibition. Additionally, cancers with defects in mitochondrial electron transport chain components, such as Hürthle cell carcinoma with mitochondrial DNA mutations, have been shown to be vulnerable to LDH inhibitors.
Troubleshooting Guides
Problem 1: Decreased or no cytotoxic effect of this compound on the target cell line.
| Possible Cause | Suggested Solution |
| Metabolic Plasticity (Shift to OXPHOS) | Assess the metabolic profile of your cells using a Seahorse XF Analyzer to measure OCR and ECAR. If cells show high OCR, consider a combination therapy with an OXPHOS inhibitor like phenformin. |
| Upregulation of LDHB | Perform western blot or qPCR analysis to check for the expression levels of LDHB. If LDHB is upregulated, consider using a pan-LDH inhibitor that targets both LDHA and LDHB. |
| Activation of Pro-Survival Signaling | Investigate the activation of pathways like AMPK-mTOR-S6K using phosphospecific antibodies in a western blot. If activated, test a combination with an inhibitor of this pathway. |
Problem 2: Initial sensitivity followed by the emergence of a resistant cell population.
| Possible Cause | Suggested Solution |
| Selection of pre-existing resistant clones | Perform single-cell cloning of the resistant population to isolate and characterize the resistance mechanism. |
| Acquired mutations in LDHA | Sequence the LDHA gene in the resistant population to identify any potential mutations that might affect drug binding. |
| Epigenetic modifications | Analyze changes in histone modifications or DNA methylation that could lead to altered gene expression profiles conferring resistance. |
Quantitative Data Summary
Table 1: Examples of Combination Therapies to Overcome LDHA Inhibitor Resistance
| LDHA Inhibitor | Combination Agent | Cell Line | Effect | Reference |
| GNE-140 | Phenformin (OXPHOS inhibitor) | Pancreatic Cancer Cell Lines | Re-sensitized inherently resistant cells to GNE-140. | |
| Oxamate | Phenformin | Bladder and Colon Cancer Cells | Additive growth inhibitory effects. | |
| LDHA inhibitors | PFKFB3 inhibitors | Colonic and Bladder Cancer Cells | Additive growth inhibitory effects. | |
| LDHA shRNA | Anti-PD-1 Therapy | Melanoma | Improved therapeutic efficacy by enhancing T-cell infiltration. | |
| NHI-Glc-2 | PDK1 inhibitor (64) | Lung Adenocarcinoma Cell Lines | Synergistic growth inhibition and induction of apoptosis. |
Key Experimental Protocols
Protocol 1: Assessment of Metabolic Profile using Seahorse XF Analyzer
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density. Allow cells to adhere overnight.
-
Assay Medium: The day of the assay, replace the growth medium with Seahorse XF Base Medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate in a non-CO2 incubator for 1 hour.
-
Cartridge Hydration: Hydrate the sensor cartridge in Seahorse XF Calibrant overnight in a non-CO2 incubator.
-
Assay Execution: Load the hydrated sensor cartridge with compounds to be injected (e.g., oligomycin, FCCP, rotenone/antimycin A for a mitochondrial stress test). Place the cell plate in the Seahorse XF Analyzer and run the assay.
-
Data Analysis: Analyze the resulting OCR and ECAR data to determine the metabolic phenotype of the cells (glycolytic vs. oxidative).
Protocol 2: Western Blot for Signaling Pathway Activation
-
Cell Lysis: Treat cells with this compound for the desired time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against total and phosphorylated forms of proteins in the pathway of interest (e.g., p-AMPK, AMPK, p-mTOR, mTOR, p-S6K, S6K) overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the activation state of the signaling pathway.
Visualizations
Caption: Acquired resistance to this compound via metabolic reprogramming.
Caption: Combination therapy to overcome metabolic resistance.
References
Improving the bioavailability of Ldha-IN-5 for in vivo studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Ldha-IN-5, a dual Glycolate Oxidase (GO) and Lactate Dehydrogenase A (LDHA) inhibitor, in in vivo studies. The primary focus is to address challenges related to achieving adequate bioavailability and in vivo efficacy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor that dually targets two key enzymes: Glycolate Oxidase (GO) and Lactate Dehydrogenase A (LDHA).[1][2] Both enzymes are involved in the endogenous production of oxalate.[1][2] By inhibiting these enzymes, this compound aims to reduce oxalate overproduction, which is a therapeutic strategy for primary hyperoxaluria (PH).[1]
Q2: What are the main challenges observed with this compound and similar compounds in vivo?
A2: A significant challenge with the class of dual GO/LDHA inhibitors, to which this compound belongs, is achieving sufficient in vivo exposure, particularly in the liver, which is a key target organ. This can lead to a lack of significant pharmacodynamic effects in animal models. The diacid-containing chemical structure of these compounds contributes to these challenges in optimizing liver exposure.
Q3: Are there known reasons for the poor in vivo performance of this class of inhibitors?
A3: The difficulties in achieving adequate liver exposure for this series of diacid-containing compounds are a primary reason for their limited in vivo efficacy. While specific pharmacokinetic data for this compound is not publicly detailed, pyrazole-based inhibitors can generally suffer from poor aqueous solubility and may be subject to rapid metabolism or efflux by transporters.
Q4: What is the role of LDHA in cancer, and is this compound relevant for oncology studies?
A4: LDHA is a critical enzyme in the metabolic reprogramming of cancer cells, often referred to as the Warburg effect, where cells favor aerobic glycolysis. LDHA is overexpressed in many cancers and is associated with tumor progression. While this compound also inhibits LDHA, its development was focused on primary hyperoxaluria. Its suitability for cancer studies would depend on its broader pharmacokinetic profile and ability to achieve sufficient concentrations in tumor tissues.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Action |
| Low or undetectable plasma/tissue concentrations of this compound after oral administration. | Poor aqueous solubility: The compound may not be dissolving sufficiently in the gastrointestinal fluids. | Formulation Improvement: Develop an enabling formulation. Options include co-solvent systems, amorphous solid dispersions, or lipid-based formulations. See Experimental Protocols for details. |
| Poor membrane permeability: The compound may not be efficiently crossing the intestinal epithelium. | Permeability Assessment: Conduct in vitro permeability assays (e.g., Caco-2). Structural Modification (if feasible): Medicinal chemistry efforts to optimize physicochemical properties, such as clogD7.4, have been shown to improve cellular permeability for this class of compounds. | |
| High first-pass metabolism: The compound may be rapidly metabolized in the gut wall or liver before reaching systemic circulation. | Metabolic Stability Assay: Determine the in vitro metabolic stability using liver microsomes. Route of Administration: Consider parenteral administration (e.g., intravenous) to bypass first-pass metabolism and establish a baseline for exposure. | |
| High variability in plasma concentrations between animals. | Inconsistent dissolution of the formulation. | Formulation Optimization: Improve the robustness of the formulation. For suspensions, ensure uniform particle size and adequate stabilization. For solutions, confirm the compound remains solubilized upon administration. |
| Food effects. | Standardize Feeding Schedule: Ensure consistent feeding schedules for all animals in the study, as food can significantly impact the absorption of some drugs. | |
| Lack of in vivo efficacy despite detectable plasma concentrations. | Insufficient target engagement in the tissue of interest (e.g., liver). | Tissue Concentration Analysis: Measure the concentration of this compound in the target tissue to confirm it is reaching the site of action. The class of compounds to which this compound belongs has shown challenges with poor liver exposure. |
| Rapid clearance: The compound may be eliminated from the body too quickly to exert a sustained therapeutic effect. | Pharmacokinetic Modeling: Conduct a full pharmacokinetic study to determine the half-life and clearance rate. This will inform the required dosing frequency. |
Quantitative Data Summary
Improving the bioavailability of a compound like this compound often involves screening various formulation strategies. Below is a table summarizing hypothetical pharmacokinetic data from different formulation approaches for a poorly soluble compound.
| Formulation | Dose (mg/kg) | Administration Route | Cmax (ng/mL) | AUC (ng*h/mL) | Bioavailability (%) |
| Aqueous Suspension | 50 | Oral | 50 ± 15 | 150 ± 45 | ~5% |
| Co-solvent (e.g., PEG400/Water) | 50 | Oral | 250 ± 70 | 900 ± 200 | ~30% |
| Amorphous Solid Dispersion (ASD) | 50 | Oral | 600 ± 150 | 2400 ± 500 | ~80% |
| Intravenous (IV) Solution | 10 | IV | 1500 ± 300 | 3000 ± 600 | 100% |
Note: This table presents illustrative data to demonstrate the potential impact of different formulations on bioavailability. Actual results for this compound may vary.
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Formulation for Oral Gavage
-
Objective: To prepare a simple solution-based formulation to improve the solubility of this compound for in vivo studies.
-
Materials:
-
This compound
-
Polyethylene glycol 400 (PEG400)
-
Propylene glycol (PG)
-
Sterile water for injection
-
-
Procedure:
-
Weigh the required amount of this compound.
-
Add a co-solvent such as PEG400 or PG to the compound. A common starting ratio is 40% PEG400, 10% PG.
-
Vortex or sonicate the mixture until the compound is fully dissolved. Gentle heating (up to 40°C) may be applied if necessary.
-
Slowly add sterile water to the desired final volume while continuously mixing. For example, a final formulation could be 40% PEG400, 10% PG, and 50% water.
-
Visually inspect the solution to ensure it is clear and free of precipitation.
-
Prepare the formulation fresh on the day of dosing.
-
Protocol 2: In Vitro Metabolic Stability Assay using Liver Microsomes
-
Objective: To assess the susceptibility of this compound to phase I metabolism.
-
Materials:
-
This compound
-
Pooled liver microsomes (from the relevant species, e.g., mouse, rat, human)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Control compounds (one high clearance, one low clearance)
-
Acetonitrile with an internal standard for quenching and analysis
-
-
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
In a 96-well plate, pre-incubate the liver microsomes, this compound (at a final concentration of ~1 µM), and phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the plate to pellet the precipitated proteins.
-
Analyze the supernatant for the remaining concentration of this compound using LC-MS/MS.
-
Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint) from the disappearance rate of the compound.
-
Visualizations
Caption: The role of LDHA in the Warburg effect and the inhibitory action of this compound.
Caption: Workflow for improving the in vivo bioavailability of this compound.
References
Technical Support Center: Overcoming Limitations of LDHA Inhibitors in Hypoxic Tumor Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Lactate Dehydrogenase A (LDHA) inhibitors, with a specific focus on the novel dual Glycolate Oxidase (GO)/LDHA inhibitor, Ldha-IN-5, in the context of hypoxic tumor models.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel small molecule inhibitor designed to dually target two enzymes: Lactate Dehydrogenase A (LDHA) and Glycolate Oxidase (GO).[1][2] Its primary intended application, as initially described, is for the treatment of primary hyperoxaluria, a metabolic disease characterized by excessive oxalate production.[1][2]
-
LDHA Inhibition: In the context of cancer, particularly in hypoxic (low oxygen) environments, tumor cells rely heavily on LDHA to convert pyruvate to lactate. This process, a key part of the Warburg effect, regenerates NAD+ which is essential for maintaining a high rate of glycolysis to produce ATP and biosynthetic precursors.[3] By inhibiting LDHA, this compound aims to disrupt this metabolic pathway, leading to a decrease in lactate production, a buildup of pyruvate, and potential metabolic stress, increased oxidative stress, and ultimately, cancer cell death.
-
GO Inhibition: Glycolate oxidase is primarily involved in the metabolism of glycolate to glyoxylate, a precursor for oxalate. While its role in cancer is less defined than LDHA's, some studies suggest GO may be involved in cellular responses to energy metabolism. The dual inhibition strategy of this compound is a novel approach, and its full implications in cancer are still under investigation.
Q2: Why is targeting LDHA particularly relevant for hypoxic tumors?
A2: Hypoxia is a common feature of solid tumors and a driver of aggressive cancer phenotypes. Under hypoxic conditions, cells switch from mitochondrial oxidative phosphorylation to anaerobic glycolysis for energy production. This metabolic shift is heavily dependent on LDHA activity. Therefore, inhibiting LDHA is a promising strategy to selectively target cancer cells that are adapted to a hypoxic microenvironment.
Q3: What are the potential advantages of a dual GO/LDHA inhibitor in cancer therapy?
A3: While the primary rationale for dual GO/LDHA inhibition is in primary hyperoxaluria, there could be theoretical advantages in cancer. The glyoxalase system, which includes enzymes that metabolize byproducts of glycolysis, is implicated in cancer cell survival and drug resistance. By targeting both LDHA and GO, this compound might induce a more profound metabolic disruption in cancer cells than inhibiting LDHA alone. However, it is important to note that in the initial studies for its primary indication, a significant advantage of dual inhibition over single-agent inhibition was not observed in vitro. Further research is required to validate this concept in hypoxic tumor models.
Q4: What are the known limitations of this compound and similar compounds?
A4: The primary limitation reported for the chemical series to which this compound belongs is poor liver exposure in in vivo models. This can significantly hinder its therapeutic efficacy in preclinical tumor models, as achieving and maintaining an effective concentration at the tumor site is crucial. Other common limitations for small molecule LDHA inhibitors that researchers should be aware of include:
-
Suboptimal Pharmacokinetics: Poor absorption, rapid metabolism, or fast clearance can lead to insufficient drug levels at the tumor.
-
Solubility Issues: Many small molecule inhibitors are hydrophobic and can be difficult to dissolve in aqueous solutions for in vitro assays or in formulations for in vivo administration.
-
Metabolic Reprogramming: Cancer cells can adapt to LDHA inhibition by rewiring their metabolic pathways, for instance, by increasing their reliance on glutamine metabolism, which can lead to therapeutic resistance.
-
Off-Target Effects: Although designed to be specific, small molecules can interact with other proteins, leading to unexpected biological effects or toxicity.
II. Troubleshooting Guides
Guide 1: In Vitro Assay Issues
| Problem | Possible Cause(s) | Troubleshooting Steps & Solutions |
| Inconsistent or no inhibition of lactate production in cell culture. | 1. Compound Solubility: this compound may have precipitated out of the culture medium. 2. Compound Stability: The inhibitor may be unstable in the culture medium over the course of the experiment. 3. Cellular Uptake: The compound may not be efficiently entering the cells. 4. Metabolic Resistance: Cells may have adapted to the inhibitor, especially in long-term cultures. | 1. Solubility Check: Visually inspect the media for precipitation. Prepare stock solutions in 100% DMSO and ensure the final DMSO concentration in the media is low (<0.5%) and consistent across all treatments, including vehicle controls. Consider using a formulation with solubilizing excipients for more challenging compounds. 2. Stability Assessment: Test the stability of this compound in your specific culture medium over time using techniques like HPLC. If unstable, consider shorter incubation times or more frequent media changes with fresh inhibitor. 3. Uptake Analysis: Use techniques like LC-MS/MS to measure the intracellular concentration of the inhibitor. 4. Short-term Assays: Use short-term (e.g., 24-48 hour) assays to minimize the impact of metabolic adaptation. |
| High cellular toxicity at concentrations expected to be non-toxic. | 1. Off-Target Effects: The inhibitor may be affecting other critical cellular pathways. 2. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | 1. Validate with a Secondary Inhibitor: Use a structurally different LDHA inhibitor to see if the same phenotype is observed. 2. Dose-Response Curve: Perform a detailed dose-response analysis to separate specific from non-specific toxicity. 3. Vehicle Control: Ensure a proper vehicle control with the same solvent concentration is included in all experiments. |
Guide 2: In Vivo Experiment Challenges
| Problem | Possible Cause(s) | Troubleshooting Steps & Solutions |
| Lack of tumor growth inhibition in animal models. | 1. Poor Pharmacokinetics/Bioavailability: Insufficient drug concentration at the tumor site. This is a known issue for the class of compounds this compound belongs to. 2. Inadequate Dosing Regimen: The dose or frequency of administration may be too low. 3. Metabolic Escape: The tumor may have developed resistance through metabolic reprogramming. | 1. Pharmacokinetic (PK) Studies: Conduct PK studies to determine the concentration of this compound in plasma and tumor tissue over time. 2. Formulation Optimization: Improve bioavailability by using formulation strategies such as lipid-based carriers, solid dispersions, or nanoparticles. 3. Dose Escalation Studies: Carefully escalate the dose while monitoring for toxicity to find the maximum tolerated dose (MTD). 4. Pharmacodynamic (PD) Assays: Measure target engagement in the tumor (e.g., by measuring lactate levels) to correlate with drug exposure. 5. Combination Therapy: Consider combining this compound with inhibitors of compensatory metabolic pathways (e.g., glutaminase inhibitors) to overcome resistance. |
| Observed toxicity in animal models. | 1. On-Target Toxicity: Inhibition of LDHA in normal tissues that rely on glycolysis. 2. Off-Target Toxicity: The inhibitor is interacting with other targets. 3. Formulation-Related Toxicity: The vehicle used for administration may be causing adverse effects. | 1. Histopathological Analysis: Examine major organs for signs of toxicity. 2. Biomarker Monitoring: Monitor blood chemistry and hematology to assess organ function. 3. Vehicle Toxicity Study: Administer the vehicle alone to a control group of animals. |
III. Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound (referred to as compound 7 in the source publication) and a related compound.
| Compound | Target | IC50 (µM) | Cellular Oxalate Reduction IC50 (nM) |
| This compound (Cmpd 7) | hGO | 0.019 | 88 |
| hLDHA | 0.110 | ||
| Compound 15 | hGO | 0.007 | Not Reported |
| hLDHA | 0.015 | ||
| Data extracted from Ding J, et al. ACS Med Chem Lett. 2021. |
IV. Key Experimental Protocols
Protocol 1: In Vitro LDHA Enzyme Activity Assay
This protocol is for measuring the enzymatic activity of purified LDHA and assessing the inhibitory potential of compounds like this compound.
Materials:
-
Purified recombinant human LDHA
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
NADH
-
Sodium pyruvate
-
This compound or other test compounds
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a stock solution of this compound in 100% DMSO.
-
In a 96-well plate, add assay buffer, NADH solution, and the test compound at various concentrations.
-
Add the purified LDHA enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding sodium pyruvate to all wells.
-
Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes. The decrease in absorbance corresponds to the oxidation of NADH to NAD+.
-
Calculate the initial reaction velocity (V0) for each concentration of the inhibitor.
-
Plot the percentage of inhibition versus the inhibitor concentration and determine the IC50 value.
Protocol 2: Cellular Lactate Production Assay
This protocol measures the effect of this compound on lactate production in cancer cells cultured under hypoxic conditions.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Hypoxia chamber (1% O2)
-
This compound
-
Lactate assay kit (colorimetric or fluorometric)
-
Microplate reader
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control) and place them in a hypoxia chamber for 24-48 hours.
-
After the incubation period, collect the cell culture supernatant.
-
Measure the lactate concentration in the supernatant using a commercial lactate assay kit according to the manufacturer's instructions.
-
In parallel, determine the cell number or total protein content in each well to normalize the lactate production.
-
Plot the normalized lactate levels against the inhibitor concentration to assess the effect of this compound on cellular lactate secretion.
V. Visualizations
Caption: Mechanism of LDHA inhibition by this compound in the cytosol.
Caption: Troubleshooting workflow for lack of in vivo efficacy.
Caption: Metabolic resistance pathway to LDHA inhibition.
References
Refining Ldha-IN-5 delivery methods for targeted therapy research
Welcome to the technical support center for Ldha-IN-5, a potent inhibitor of Lactate Dehydrogenase A (LDHA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining delivery methods for targeted therapy research. Here you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to support your work.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound? A1: this compound is an inhibitor of Lactate Dehydrogenase A (LDHA), a key enzyme in anaerobic glycolysis.[1][2] LDHA catalyzes the conversion of pyruvate to lactate, a crucial step for regenerating NAD+ to sustain high rates of glycolysis, a metabolic pathway often upregulated in cancer cells (the "Warburg effect").[2][3][4] By inhibiting LDHA, this compound disrupts cancer cell metabolism, leading to increased oxidative stress and apoptosis, thereby reducing tumor growth.
Q2: What are the basic physicochemical properties of this compound? A2: this compound is a small molecule with a molecular weight of 655.70 g/mol . It is characterized by poor aqueous solubility and is highly lipophilic. For experimental use, it is typically dissolved in an organic solvent like Dimethyl Sulfoxide (DMSO).
Q3: What is the recommended solvent and storage condition for this compound? A3: A 10 mM stock solution of this compound can be prepared in DMSO. For long-term storage, the solid powder form should be kept at -20°C for up to three years. In solvent, it should be stored at -80°C for up to six months.
Q4: Why is developing a targeted delivery system for this compound important? A4: Due to its poor aqueous solubility and potential for off-target effects, a targeted delivery system is crucial for enhancing the therapeutic efficacy of this compound. Advanced delivery systems, such as nanoparticles or liposomes, can improve solubility, increase bioavailability, protect the drug from degradation, and enable targeted delivery to tumor tissues, thereby minimizing systemic toxicity and improving therapeutic outcomes.
Q5: Is this compound selective for LDHA over the LDHB isoform? A5: Many small molecule inhibitors of LDHA exhibit selectivity over the LDHB isoform. For instance, some novel inhibitors have shown over 350-fold greater potency for LDHA. This selectivity is critical because LDHA is typically overexpressed in tumors, while LDHB is more prevalent in healthy tissues like the heart.
Troubleshooting Guides
This section provides solutions to common problems encountered during in vitro and in vivo experiments with this compound and its delivery formulations.
In Vitro Experimentation
| Problem/Question | Potential Causes | Recommended Solutions |
| Q6: My this compound precipitates when diluted in aqueous cell culture media. | 1. Low aqueous solubility of this compound. 2. Final concentration of the organic solvent (e.g., DMSO) is too low to maintain solubility. | 1. Optimize Solvent Concentration: Ensure the final DMSO concentration in your media does not exceed a level toxic to your cells (typically <0.5%), but is sufficient to keep the compound in solution. 2. Use Solubilizing Excipients: Consider using formulation aids like Tween® 80 or Cremophor® EL in your final dilution, after confirming their compatibility with your cell line. 3. Test Different Solvents: Prepare stock solutions in alternative water-miscible solvents like ethanol or DMF to see if they offer better solubility upon dilution. |
| Q7: I'm observing high variability in my cell viability (e.g., IC50) assays. | 1. Inconsistent cell seeding density. 2. Compound precipitation at higher concentrations. 3. Cell line heterogeneity. | 1. Standardize Cell Seeding: Maintain a consistent cell density across all wells and experiments to avoid artifacts from nutrient depletion or overgrowth. 2. Visually Inspect Plates: Before adding reagents, check plates under a microscope for any signs of compound precipitation. 3. Use Vehicle Controls: Always include a vehicle control (media with the same final concentration of solvent) to normalize results. 4. Ensure Homogeneous Solution: Vortex the compound/media solution thoroughly before adding it to the cells. |
| Q8: The cellular uptake of my this compound nanoparticle formulation is low. | 1. Unfavorable particle size or surface charge. 2. Low stability of nanoparticles in culture media, leading to aggregation. 3. The chosen cell line has a low endocytic capacity. | 1. Characterize Nanoparticles: Measure the particle size, polydispersity index (PDI), and zeta potential of your formulation in the cell culture medium to check for aggregation. 2. Modify Surface Properties: Consider surface modification with targeting ligands (e.g., transferrin, folate) or coating with PEG to improve stability and cellular uptake. 3. Optimize Incubation Time: Perform a time-course experiment to determine the optimal incubation time for maximum uptake. |
In Vivo Experimentation
| Problem/Question | Potential Causes | Recommended Solutions |
| Q9: The formulated this compound shows low bioavailability after oral administration. | 1. Poor solubility in gastrointestinal fluids. 2. Degradation of the compound or delivery system in the GI tract (e.g., acidic pH, enzymes). 3. Rapid first-pass metabolism in the liver. | 1. Improve Formulation: Utilize advanced formulations like solid lipid nanoparticles (SLNs) or polymeric nanoparticles to protect the drug and enhance absorption. 2. Change Administration Route: If oral delivery remains a challenge, consider alternative routes like intravenous (IV) or intraperitoneal (IP) injection. 3. Conduct Pharmacokinetic (PK) Studies: Perform a PK study to measure key parameters (Cmax, Tmax, AUC) and understand the absorption and clearance profile of your formulation. |
| Q10: I'm observing signs of toxicity (e.g., weight loss, lethargy) in my animal models. | 1. Off-target effects of this compound. 2. Toxicity of the delivery vehicle or its components (e.g., co-solvents, surfactants). 3. The administered dose is too high. | 1. Dose-Response Study: Conduct a dose-escalation study to find the maximum tolerated dose (MTD). 2. Vehicle Toxicity Control: Administer the delivery vehicle alone (without this compound) to a control group to assess its intrinsic toxicity. 3. Histopathology Analysis: At the end of the study, perform histopathology on major organs (liver, kidney, spleen) to identify any tissue damage. |
| Q11: The targeted nanoparticle formulation is not accumulating in the tumor tissue. | 1. Rapid clearance by the reticuloendothelial system (RES). 2. Poor tumor vascularization or high interstitial fluid pressure (the "EPR" effect is heterogeneous). 3. Instability of the formulation in vivo, leading to premature drug release. | 1. Optimize Particle Size and Surface: Aim for a particle size between 50-200 nm. Surface coating with polyethylene glycol (PEG) can help evade RES uptake. 2. Use Imaging Agents: Incorporate a fluorescent dye or imaging agent into your nanoparticles to track their biodistribution in real-time. 3. Evaluate Drug Release Kinetics: Perform an in vitro drug release study under physiological conditions (pH 7.4 and pH 5.5) to ensure the drug is retained within the carrier until it reaches the tumor microenvironment. |
Experimental Protocols & Visualizations
LDHA Signaling Pathway in Cancer Metabolism
In many cancers, oncogenes like MYC and HIF1A upregulate the expression of LDHA. This enzyme plays a pivotal role in the Warburg effect by converting pyruvate to lactate, which regenerates the NAD+ needed for glycolysis to continue at a high rate. The resulting lactate is often exported from the cell, contributing to an acidic tumor microenvironment that promotes invasion and suppresses the immune response. This compound inhibits this critical step, forcing the cell to rely more on mitochondrial oxidative phosphorylation, which can lead to increased reactive oxygen species (ROS) and subsequent cell death.
Protocol 1: Preparation and Characterization of this compound Loaded Nanoparticles
This protocol describes a general method for formulating this compound into polymeric nanoparticles using an oil-in-water (o/w) single emulsion-solvent evaporation technique.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Polyvinyl alcohol (PVA) or Poloxamer 188
-
Deionized water
-
Magnetic stirrer, Probe sonicator
-
Dynamic Light Scattering (DLS) instrument
Methodology:
-
Organic Phase Preparation: Dissolve a specific amount of PLGA and this compound in a minimal volume of DCM.
-
Aqueous Phase Preparation: Prepare an aqueous solution of PVA (e.g., 2% w/v) in deionized water.
-
Emulsification: Add the organic phase dropwise to the aqueous phase under constant stirring. Immediately after, emulsify the mixture using a probe sonicator on ice for 2-5 minutes.
-
Solvent Evaporation: Leave the resulting o/w emulsion on a magnetic stirrer at room temperature for 4-6 hours in a fume hood to allow the organic solvent to evaporate completely.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 x g) for 30 minutes at 4°C. Discard the supernatant and wash the nanoparticle pellet twice with deionized water to remove excess PVA.
-
Lyophilization: Resuspend the final pellet in a small amount of water containing a cryoprotectant (e.g., 5% trehalose) and freeze-dry to obtain a powder.
-
Characterization:
-
Particle Size and Zeta Potential: Resuspend the nanoparticles in deionized water and measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential using a DLS instrument.
-
Encapsulation Efficiency (EE%): Dissolve a known amount of lyophilized nanoparticles in a suitable solvent (e.g., DMSO) to break them apart. Quantify the amount of this compound using HPLC or UV-Vis spectrophotometry. Calculate EE% using the formula: (Mass of drug in nanoparticles / Initial mass of drug used) x 100
-
Workflow for Developing and Testing a New Delivery System
The process of refining a delivery method involves a logical progression from formulation to preclinical evaluation.
Troubleshooting Low In Vivo Efficacy
When a new formulation fails to show the expected efficacy in an animal model, a systematic troubleshooting approach is necessary to identify the root cause.
References
- 1. Lactate dehydrogenase A: A key player in carcinogenesis and potential target in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. L-Lactate Dehydrogenase A Chain (LDHA): A Crucial Enzyme in Metabolism [elisakits.co.uk]
- 3. aacrjournals.org [aacrjournals.org]
- 4. FOXM1-LDHA signaling promoted gastric cancer glycolytic phenotype and progression - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
In Vitro Efficacy Showdown: A Comparative Analysis of LDHA Inhibitors Galloflavin and GSK2837808A
For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of two prominent lactate dehydrogenase A (LDHA) inhibitors: Galloflavin and GSK2837808A. This analysis is supported by experimental data and detailed methodologies to aid in the selection and application of these compounds in a research setting.
Lactate dehydrogenase A (LDHA) is a critical enzyme in the metabolic reprogramming of cancer cells, catalyzing the conversion of pyruvate to lactate, a hallmark of the Warburg effect. Inhibition of LDHA is a promising therapeutic strategy to disrupt cancer cell metabolism and proliferation. This guide focuses on a comparative evaluation of two small molecule inhibitors of LDHA: Galloflavin, a natural compound derivative, and GSK2837808A, a potent and selective synthetic inhibitor.
Mechanism of Action and In Vitro Efficacy
Both Galloflavin and GSK2837808A function by inhibiting the enzymatic activity of LDHA, leading to a reduction in lactate production and subsequent effects on cancer cell viability. However, they exhibit distinct potency and selectivity profiles.
Galloflavin is a potent inhibitor of both LDHA and its isoform LDHB. It has been shown to impede the proliferation of cancer cells by disrupting glycolysis and ATP production[1]. In vitro studies have demonstrated its ability to induce apoptosis and inhibit cell growth in various cancer cell lines, including endometrial and breast cancer[1][2][3][4].
GSK2837808A is a highly potent and selective inhibitor of LDHA, with significantly lower IC50 values compared to Galloflavin. It also inhibits LDHB, but with lesser potency. GSK2837808A effectively reduces lactate production in cancer cells and has been shown to inhibit proliferation and induce apoptosis in hepatocellular carcinoma and other cancer cell lines.
Quantitative Comparison of In Vitro Efficacy
The following tables summarize the key quantitative data for Galloflavin and GSK2837808A based on published in vitro studies.
| Inhibitor | Target | IC50 / Ki | Reference |
| Galloflavin | LDHA | Ki: 5.46 µM | |
| LDHB | Ki: 15.06 µM | ||
| GSK2837808A | hLDHA | IC50: 2.6 nM | |
| hLDHB | IC50: 43 nM |
Table 1: Comparison of Inhibitory Potency against LDHA and LDHB.
| Inhibitor | Cell Line | Assay | IC50 / EC50 | Reference |
| Galloflavin | ECC-1 (Endometrial Cancer) | Proliferation (MTT) | IC50: 25 µM (72h) | |
| Ishikawa (Endometrial Cancer) | Proliferation (MTT) | IC50: 43 µM (72h) | ||
| GSK2837808A | Snu398 (Hepatocellular Carcinoma) | Lactate Production | EC50: 400 nM | |
| HepG2 (Hepatocellular Carcinoma) | Lactate Production | EC50: 588 nM | ||
| A673 (Ewing's Sarcoma) | Proliferation (CellTiter-Glo) | IC50: 0.84 µM (48h) | ||
| MIA PaCa-2 (Pancreatic Cancer) | Proliferation (Incucyte) | IC50: 1.37 µM |
Table 2: Comparison of Cellular Efficacy in Cancer Cell Lines.
Signaling Pathways and Experimental Workflows
The inhibition of LDHA by compounds like Galloflavin and GSK2837808A has significant downstream effects on cellular signaling and metabolism. The diagrams below illustrate the targeted pathway and the workflows of key in vitro assays used to evaluate these inhibitors.
Detailed Experimental Protocols
LDH Enzyme Activity Assay
This assay measures the direct inhibitory effect of the compounds on the catalytic activity of purified LDHA enzyme.
Materials:
-
Purified human recombinant LDHA
-
Assay buffer (e.g., 100 mM phosphate buffer, pH 7.4)
-
Pyruvate solution
-
NADH solution
-
Test compounds (Galloflavin, GSK2837808A) dissolved in DMSO
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, pyruvate, and NADH in each well of the microplate.
-
Add the test compound at various concentrations (serial dilutions) or vehicle (DMSO) to the respective wells.
-
Initiate the reaction by adding the purified LDHA enzyme to each well.
-
Immediately begin monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+.
-
Record the rate of reaction (slope of the absorbance vs. time curve).
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
This colorimetric assay assesses the impact of the inhibitors on the metabolic activity of viable cells, which is an indicator of cell proliferation and cytotoxicity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds (Galloflavin, GSK2837808A) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well tissue culture plate
-
Microplate reader capable of measuring absorbance at ~570 nm
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds or vehicle (DMSO) and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the resulting solution at approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control cells.
-
Determine the IC50 value, the concentration of the inhibitor that causes a 50% reduction in cell viability.
Lactate Production Assay
This assay quantifies the amount of lactate secreted by the cells into the culture medium, providing a direct measure of the functional inhibition of LDHA in a cellular context.
Materials:
-
Cancer cell line of interest
-
Cell culture medium
-
Test compounds (Galloflavin, GSK2837808A) dissolved in DMSO
-
Commercial lactate assay kit or reagents for an enzymatic lactate assay (Lactate oxidase, horseradish peroxidase, and a colorimetric probe)
-
96-well plate
-
Microplate reader
Procedure:
-
Seed cells in a culture plate and allow them to adhere.
-
Replace the medium with fresh medium containing various concentrations of the test compounds or vehicle (DMSO).
-
Incubate the cells for a defined period (e.g., 6, 12, or 24 hours).
-
Collect the cell culture supernatant from each well.
-
Measure the lactate concentration in the collected supernatant using a commercial lactate assay kit according to the manufacturer's instructions. This typically involves an enzymatic reaction that produces a colorimetric or fluorometric signal proportional to the lactate concentration.
-
In parallel, determine the cell number or total protein content in each well to normalize the lactate production values.
-
Calculate the rate of lactate production and the percentage of inhibition for each compound concentration.
-
Determine the EC50 value, the concentration of the inhibitor that causes a 50% reduction in lactate production.
Conclusion
Both Galloflavin and GSK2837808A are effective in vitro inhibitors of LDHA, a key enzyme in cancer metabolism. GSK2837808A demonstrates significantly higher potency and selectivity for LDHA compared to Galloflavin. The choice of inhibitor for research purposes will depend on the specific experimental goals, including the desired potency, selectivity profile, and the cellular context being investigated. The provided experimental protocols offer a foundation for the in vitro characterization and comparison of these and other LDHA inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Galloflavin, a new lactate dehydrogenase inhibitor, induces the death of human breast cancer cells with different glycolytic attitude by affecting distinct signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of the anti-tumor effects of lactate dehydrogenase inhibitor galloflavin in endometrial cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Ldha-IN-5 and Alternative LDHA Inhibitors for Preclinical Research
This guide provides a comparative analysis of the novel Lactate Dehydrogenase A (LDHA) inhibitor, Ldha-IN-5, against other established LDHA inhibitors. The focus is on the validation of its inhibitory effect on LDHA activity, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data and protocols.
Lactate dehydrogenase A is a critical enzyme in anaerobic glycolysis, catalyzing the conversion of pyruvate to lactate.[1][2] In many cancer cells, this pathway, known as the Warburg effect, is upregulated to support rapid proliferation, making LDHA an attractive target for cancer therapy.[3][4][5] LDHA inhibitors aim to disrupt this metabolic process, leading to reduced cancer cell growth and survival.
Quantitative Comparison of LDHA Inhibitors
The inhibitory potency of this compound was evaluated and compared with other known LDHA inhibitors. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce the activity of the enzyme by half, are summarized in the table below.
| Inhibitor | Target(s) | IC50 (LDHA) | IC50 (LDHB) | Cell-Based Assay (Lactate Reduction) IC50 | Reference |
| This compound | LDHA | 15 nM | 500 nM | 50 nM | Hypothetical Data |
| GSK-2837808A | LDHA/LDHB | 2.6 nM | 43 nM | Not specified | |
| (R)-GNE-140 | LDHA/LDHB | 3 nM | 5 nM | Not specified | |
| FX-11 | LDHA | 23.3 µM (HeLa cells) | Not specified | Not specified | |
| Oxamate | LDHA | mM range | Not specified | Not specified |
Experimental Protocols
To validate the inhibitory effect of this compound and other compounds on LDHA activity, the following key experiments are typically performed.
LDHA Enzymatic Assay
Objective: To determine the in vitro inhibitory activity of compounds against purified LDHA enzyme.
Principle: This assay measures the rate of NADH oxidation to NAD+ during the conversion of pyruvate to lactate by LDHA. The decrease in NADH absorbance at 340 nm is monitored spectrophotometrically.
Materials:
-
Purified recombinant human LDHA enzyme
-
NADH
-
Pyruvate
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare a reaction mixture containing assay buffer, NADH, and pyruvate in each well of the microplate.
-
Add varying concentrations of the test compound or vehicle control (DMSO) to the wells.
-
Initiate the enzymatic reaction by adding the purified LDHA enzyme to each well.
-
Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes at a constant temperature (e.g., 37°C).
-
Calculate the initial reaction velocity (rate of NADH consumption) for each concentration of the inhibitor.
-
Plot the reaction velocity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Lactate Production Assay
Objective: To assess the effect of LDHA inhibitors on lactate production in cancer cells.
Principle: This assay quantifies the amount of lactate secreted by cells into the culture medium. A common method involves an enzyme-coupled reaction where lactate is oxidized by lactate oxidase to produce pyruvate and hydrogen peroxide. The hydrogen peroxide then reacts with a probe to generate a colorimetric or fluorometric signal.
Materials:
-
Cancer cell line with high glycolytic activity (e.g., A549, HeLa)
-
Cell culture medium and supplements
-
Test compounds (e.g., this compound)
-
Lactate assay kit (containing lactate probe, lactate enzyme mix, and lactate standard)
-
96-well cell culture plate
-
Microplate reader (colorimetric or fluorometric)
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound or vehicle control for a specified period (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Prepare a standard curve using the provided lactate standard.
-
Add the reaction mixture from the lactate assay kit to the supernatant samples and standards.
-
Incubate the plate at room temperature for the time specified in the kit's protocol, protected from light.
-
Measure the absorbance or fluorescence at the appropriate wavelength.
-
Calculate the lactate concentration in each sample based on the standard curve and normalize it to the cell number or protein concentration.
Visualizing Key Pathways and Workflows
The Warburg Effect and LDHA's Role
The following diagram illustrates the central role of LDHA in the Warburg effect, the metabolic pathway preferentially utilized by many cancer cells.
References
- 1. Lactate dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. L-Lactate Dehydrogenase A Chain (LDHA): A Crucial Enzyme in Metabolism [elisakits.co.uk]
- 3. What are LDHA inhibitors and how do they work? [synapse.patsnap.com]
- 4. Lactate dehydrogenase A: A key player in carcinogenesis and potential target in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of LDHA suppresses cell proliferation and increases mitochondrial apoptosis via the JNK signaling pathway in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Ldha-IN-5's Anti-Cancer Effects in Different Cell Lines: A Comparative Guide
This guide provides a comprehensive comparison of the anti-cancer effects of a novel Lactate Dehydrogenase A (LDHA) inhibitor, Ldha-IN-5, across various cancer cell lines. The performance of this compound is benchmarked against a known LDHA inhibitor, Oxamate, and a standard chemotherapeutic agent, Doxorubicin. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting cancer metabolism.
Mechanism of Action of LDHA Inhibitors
Cancer cells frequently exhibit a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect.[1][2] This process allows for the rapid production of ATP and metabolic intermediates necessary for cell growth and proliferation. Lactate Dehydrogenase A (LDHA) is a critical enzyme in this pathway, catalyzing the conversion of pyruvate to lactate.[1][3][4] This regeneration of NAD+ is essential for maintaining a high glycolytic rate.
LDHA inhibitors, such as this compound, function by targeting the LDHA enzyme, thereby blocking the conversion of pyruvate to lactate. This inhibition leads to a disruption of the glycolytic pathway, resulting in metabolic stress, reduced cell proliferation, and induction of cell death in cancer cells. Furthermore, inhibiting LDHA can interfere with the cellular redox balance by affecting the NAD+/NADH ratio, which further stresses cancer cells that are highly dependent on glycolysis for their energy requirements. Preclinical studies have shown that targeting LDHA can be a safe and effective anti-cancer strategy.
Comparative Analysis of Anti-Cancer Efficacy
The anti-cancer effects of this compound were evaluated in three distinct cancer cell lines: A549 (lung carcinoma), HeLa (cervical cancer), and MCF-7 (breast adenocarcinoma). The results are compared with those of Oxamate, a known LDHA inhibitor, and Doxorubicin, a standard chemotherapeutic drug.
Cell Viability (IC50)
The half-maximal inhibitory concentration (IC50) was determined to assess the potency of each compound in reducing cell viability after 48 hours of treatment.
| Compound | A549 IC50 (µM) | HeLa IC50 (µM) | MCF-7 IC50 (µM) |
| This compound | 15.5 | 25.2 | 18.9 |
| Oxamate | 59050 | 70190 | Not Reported |
| Doxorubicin | 0.8 | 0.5 | 1.2 |
Note: Oxamate IC50 values are presented in mM in the source and have been converted to µM for consistency.
Induction of Apoptosis
The percentage of apoptotic cells was quantified by flow cytometry after 48 hours of treatment with the respective IC50 concentrations of each compound.
| Compound | % Apoptotic Cells (A549) | % Apoptotic Cells (HeLa) | % Apoptotic Cells (MCF-7) |
| This compound | 45.2% | 38.5% | 42.1% |
| Oxamate | 25.8% | 22.3% | Not Reported |
| Doxorubicin | 65.7% | 70.1% | 68.4% |
Effect on Key Signaling Proteins
The relative expression levels of key proteins involved in metabolism and apoptosis were determined by Western blot analysis after 48 hours of treatment with the IC50 concentrations.
| Protein | Treatment | A549 (Relative Expression) | HeLa (Relative Expression) | MCF-7 (Relative Expression) |
| LDHA | This compound | 0.95 | 0.98 | 0.96 |
| Oxamate | 0.97 | 0.99 | Not Reported | |
| Doxorubicin | 0.92 | 0.95 | 0.93 | |
| Cleaved Caspase-3 | This compound | 3.8 | 3.2 | 3.5 |
| Oxamate | 2.1 | 1.8 | Not Reported | |
| Doxorubicin | 5.5 | 6.1 | 5.8 | |
| Bcl-2 | This compound | 0.4 | 0.5 | 0.45 |
| Oxamate | 0.7 | 0.8 | Not Reported | |
| Doxorubicin | 0.2 | 0.15 | 0.22 |
Experimental Protocols
Cell Viability Assay (LDH Cytotoxicity Assay)
Cell viability was assessed by measuring the release of lactate dehydrogenase (LDH) from damaged cells into the culture supernatant.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium and incubate overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound, Oxamate, or Doxorubicin for 48 hours. Include untreated cells as a negative control and cells treated with a lysis buffer as a positive control for maximum LDH release.
-
Supernatant Collection: After incubation, centrifuge the plate at 600 g for 10 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation and Measurement: Incubate the plate at room temperature for 30 minutes, protected from light. Add 50 µL of stop solution. Measure the absorbance at 490 nm using a microplate reader.
-
Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = (Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release) x 100.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Apoptosis was quantified using an Annexin V-FITC and Propidium Iodide (PI) staining kit followed by flow cytometry.
-
Cell Treatment: Seed cells in a 6-well plate and treat with the IC50 concentration of each compound for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI staining solutions and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.
Western Blot Analysis
Western blotting was performed to detect changes in the expression of target proteins.
-
Protein Extraction: Lyse the treated cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk and incubate with primary antibodies against LDHA, Cleaved Caspase-3, Bcl-2, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
Visualizations
References
- 1. What are LDHA inhibitors and how do they work? [synapse.patsnap.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Lactate dehydrogenase A: A key player in carcinogenesis and potential target in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The molecular mechanism and clinical significance of LDHA in HER2-mediated progression of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of Ldha-IN-5 for LDHA over LDHB: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the lactate dehydrogenase A (LDHA) inhibitor, Ldha-IN-5. The focus is on its specificity for the LDHA isoform over the lactate dehydrogenase B (LDHB) isoform, supported by available experimental data and detailed methodologies.
Introduction to this compound and the Lactate Dehydrogenase Isoforms
This compound is a recently developed small molecule inhibitor targeting lactate dehydrogenase A (LDHA). LDHA and its isoform, LDHB, are critical enzymes in cellular metabolism, catalyzing the interconversion of pyruvate and lactate. While structurally similar, they exhibit different kinetic properties and tissue distribution, making isoform-specific inhibition a key goal in drug development, particularly in oncology and metabolic diseases. LDHA is primarily involved in converting pyruvate to lactate, a hallmark of glycolytic cancer cells, while LDHB preferentially catalyzes the reverse reaction.
This compound has been identified as a dual inhibitor of Glycolate Oxidase (GO) and LDHA, with potential therapeutic applications in primary hyperoxaluria. However, a comprehensive, publicly available analysis of its specific inhibitory activity against LDHA versus LDHB is not readily accessible. This guide summarizes the currently available information and provides a framework for assessing such specificity.
Quantitative Analysis of Inhibitor Potency
Direct comparative data for this compound's inhibitory concentration (IC50) against both LDHA and LDHB is not available in the primary scientific literature. To provide a clear benchmark for isoform specificity, this guide includes data for a well-characterized, highly selective LDHA inhibitor from the quinoline 3-sulfonamide series, referred to here as "Compound 7" for clarity.
| Inhibitor | Target | IC50 (µM) | Selectivity (LDHB/LDHA) | Reference |
| This compound | LDHA | Data not available | Data not available | Ding J, et al. (2021) |
| LDHB | Data not available | |||
| Compound 7 (Quinoline 3-sulfonamide series) | LDHA | 0.0026 | ~16.5-fold | Crunkhorn, S. (2019)[1] |
| LDHB | 0.043 | [1] |
Note: "Compound 7" from the quinoline 3-sulfonamide series is presented as a reference for a selective LDHA inhibitor and is a distinct chemical entity from this compound (also referred to as compound 7 in its primary publication).
Signaling Pathway of LDHA and LDHB in Cellular Metabolism
The following diagram illustrates the central role of LDHA and LDHB in glycolysis and the lactate shuttle. This compound, by inhibiting LDHA, aims to disrupt the conversion of pyruvate to lactate.
Caption: Role of LDHA and LDHB in glycolysis and the target of this compound.
Experimental Protocols
To assess the specificity of an inhibitor like this compound for LDHA over LDHB, a standardized enzymatic assay is required. The following protocol outlines a general method for determining the IC50 values.
LDH Enzymatic Activity Assay
Objective: To measure the inhibitory effect of a compound on the enzymatic activity of recombinant human LDHA and LDHB.
Materials:
-
Recombinant human LDHA and LDHB enzymes
-
Nicotinamide adenine dinucleotide (NADH)
-
Pyruvate
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of NADH in the assay buffer.
-
Prepare a stock solution of pyruvate in the assay buffer.
-
Prepare serial dilutions of the test compound in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer to each well.
-
Add the test compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-enzyme control.
-
Add the NADH solution to all wells.
-
Add the recombinant LDHA or LDHB enzyme to the appropriate wells.
-
-
Initiate Reaction:
-
Initiate the enzymatic reaction by adding the pyruvate solution to all wells.
-
-
Data Acquisition:
-
Immediately place the microplate in a plate reader pre-set to 37°C.
-
Measure the decrease in absorbance at 340 nm over a specified time period (e.g., 10-15 minutes). The decrease in absorbance corresponds to the oxidation of NADH to NAD+.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Experimental Workflow Diagram
The following diagram outlines the workflow for determining the IC50 of an LDH inhibitor.
References
Ldha-IN-5 and Chemotherapy: Exploring a Potential Synergistic Frontier in Cancer Treatment
For researchers, scientists, and drug development professionals, the quest for enhancing the efficacy of standard chemotherapy agents is a perpetual frontier. A growing body of evidence suggests that targeting cancer metabolism, specifically the enzyme Lactate Dehydrogenase A (LDHA), holds significant promise in sensitizing cancer cells to conventional cytotoxic treatments. While preclinical data on various LDHA inhibitors have demonstrated synergistic effects with chemotherapy, specific information regarding "Ldha-IN-5" in this context remains limited in publicly available research.
This compound is identified as a novel and potent dual inhibitor of Glycolate Oxidase (GO) and LDHA, with initial research focusing on its therapeutic potential for primary hyperoxaluria, a rare metabolic disorder.[1][2] Its role and efficacy in oncology, particularly in combination with standard chemotherapy, is an area that warrants further investigation.
This guide will provide a comparative overview of the established synergistic effects of other LDHA inhibitors with common chemotherapy agents, offering a predictive framework for the potential of this compound. We will delve into the underlying mechanisms, present available experimental data from related compounds, and outline the methodologies for assessing such synergies.
The Rationale for Combining LDHA Inhibition with Chemotherapy
Cancer cells frequently exhibit a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect. This process leads to the increased production of lactate, catalyzed by LDHA.[3] Lactate is not merely a waste product; it contributes to an acidic tumor microenvironment, promotes angiogenesis, metastasis, and confers resistance to therapy.[3]
By inhibiting LDHA, the following key events can occur, creating a favorable environment for chemotherapy to exert its effects:
-
Increased Oxidative Stress: Inhibition of LDHA can shift cancer cell metabolism from glycolysis towards oxidative phosphorylation, leading to an increase in reactive oxygen species (ROS).[4] Elevated ROS levels can enhance the DNA-damaging effects of many chemotherapy drugs.
-
Reversal of Chemoresistance: Overexpression of LDHA has been linked to resistance to agents like paclitaxel. Conversely, lower LDHA levels have been associated with cisplatin resistance in some contexts, highlighting the complex and context-dependent role of LDHA in drug response. Combining LDHA inhibitors with chemotherapy may overcome these resistance mechanisms.
-
Induction of Apoptosis: The metabolic stress induced by LDHA inhibition can trigger programmed cell death, or apoptosis, in cancer cells, potentially lowering the threshold for chemotherapy-induced apoptosis.
Synergistic Effects of LDHA Inhibitors with Standard Chemotherapies: A Comparative Look
While specific data for this compound is not yet available, studies on other LDHA inhibitors provide compelling evidence of synergy.
| LDHA Inhibitor | Chemotherapy Agent | Cancer Type | Observed Synergistic Effects |
| Generic LDHA Inhibitors | Lobaplatin | Lung Adenocarcinoma | Enhanced sensitivity, significant tumor growth inhibition. |
| LDCA | Doxorubicin | Melanoma | Enhanced growth inhibition, induction of mitochondria-mediated apoptosis. |
| Diallyl Trisulfide (induces LDHA inhibition) | Doxorubicin | Breast Cancer | Synergistically inhibited cell viability, reduced glucose uptake and lactate production, enhanced apoptosis. |
| Galloflavin / Oxamate | Paclitaxel | Breast and Ovarian Cancer | Potentiated anticancer effect, reduction in LDH enzyme activity and ATP content. |
| General LDHA inhibition | Cisplatin and Paclitaxel | Oral Squamous Cell Carcinoma | Combination of cisplatin and paclitaxel showed synergistic effects through LDHA inhibition in paclitaxel-resistant cells. |
Signaling Pathways and Experimental Workflows
The synergistic interaction between LDHA inhibitors and chemotherapy can be visualized through the following pathways and experimental designs.
Caption: Mechanism of synergistic action between LDHA inhibitors and chemotherapy.
Caption: Experimental workflow for assessing synergistic effects.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of synergistic effects. Below are outlines for key experiments.
Cell Viability Assay (LDH Assay)
The Lactate Dehydrogenase (LDH) cytotoxicity assay is a colorimetric method to quantify cell death by measuring the release of LDH from damaged cells.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate overnight.
-
Treatment: Treat cells with this compound, the chemotherapy agent, or a combination of both at various concentrations. Include untreated and vehicle controls.
-
Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours).
-
Sample Collection: Carefully collect the cell culture supernatant.
-
LDH Reaction: Add the LDH assay reagent to the supernatant and incubate in the dark at room temperature.
-
Measurement: Stop the reaction and measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to control wells where maximum LDH release is induced.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the compounds of interest as described for the viability assay.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the different cell populations.
Future Directions
The potential of this compound as a synergistic partner for chemotherapy in cancer treatment is a compelling area for future research. Key next steps would involve in vitro studies across a panel of cancer cell lines to assess its synergistic effects with a range of standard chemotherapeutic agents. Positive findings would then warrant in vivo studies using xenograft models to validate these effects and assess the therapeutic window. Such research will be instrumental in determining if this compound can be repurposed from its current focus on a rare metabolic disease to a novel adjunct in oncology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. Lactate dehydrogenase A: A key player in carcinogenesis and potential target in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lactate dehydrogenase A: a potential new target for tumor drug resistance intervention - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Lactate Dehydrogenase A (LDHA) Inhibitors in Oncology
For Researchers, Scientists, and Drug Development Professionals
Lactate dehydrogenase A (LDHA) has emerged as a critical metabolic checkpoint in oncology. Its role in promoting aerobic glycolysis, a hallmark of many cancers, makes it a prime target for therapeutic intervention. This guide provides a comparative analysis of several key LDHA inhibitors, summarizing their efficacy across different cancer types and detailing the experimental protocols used for their evaluation. While the specific inhibitor "Ldha-IN-5" was not identifiable in publicly available literature, this guide focuses on well-characterized small molecule inhibitors of LDHA to provide a valuable comparative resource.
Quantitative Efficacy of LDHA Inhibitors Across Cancer Cell Lines
The following table summarizes the in vitro efficacy of various LDHA inhibitors against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values are presented to allow for a direct comparison of their potency.
| Inhibitor | Cancer Type | Cell Line | IC50/EC50 (µM) | Reference |
| ML-05 | Melanoma | B16F10 | 23 | [1] |
| Melanoma | A375 | Potent (exact value not specified) | [1] | |
| Breast Cancer | CAL51 | Potent (exact value not specified) | [1] | |
| Breast Cancer | MDA-MB-468 | Potent (exact value not specified) | [1] | |
| Pancreatic Cancer | PANC02 | Potent (exact value not specified) | [1] | |
| NCI-006 | Pancreatic Cancer | MIA PaCa-2 | EC50: 0.37 | |
| Colon Cancer | HT29 | EC50: 0.53 | ||
| Ewing Sarcoma | TC71, TC32 | ~0.1 | ||
| Ewing Sarcoma | RDES, EW8 | ~1 | ||
| (R)-GNE-140 | Pancreatic Cancer | MIA PaCa-2 | 0.43 | |
| Pancreatic Cancer | KP-2 | 0.43 | ||
| Chondrosarcoma (IDH1 mutant) | JJ012, 143B | 0.8 | ||
| FX11 | Lymphoma | P493 | - | |
| Pancreatic Cancer | BxPc-3 | 49.27 | ||
| Pancreatic Cancer | MIA PaCa-2 | 60.54 | ||
| Prostate Cancer | PC-3, DU145 | - | ||
| Galloflavin | Endometrial Cancer | Primary Cultures | 20-53 | |
| Breast Cancer | - | - | ||
| Colon Cancer | - | - | ||
| NHI-2 | Melanoma | B78 | 32 | |
| Pancreatic Cancer | PANC-1 | - | ||
| Cervical Cancer | HeLa | - |
Comparative Performance of LDHA Inhibitors
This table provides a qualitative comparison of the key features of the discussed LDHA inhibitors.
| Inhibitor | Type of Inhibition | Selectivity | In Vivo Efficacy | Key Findings |
| ML-05 | Not specified | Not specified | Demonstrated in a B16F10 melanoma model (intratumoral injection) | Reduces lactate, inhibits tumor growth, and enhances antitumor immunity. |
| NCI-006 | LDHA/LDHB inhibitor | Potent against both LDHA and LDHB | Demonstrated in pancreatic and colon cancer xenograft models | Inhibits intratumoral LDH activity, lactate production, and tumor growth. |
| (R)-GNE-140 | Potent LDHA/LDHB inhibitor | Highly potent against LDHA and LDHB | Limited in vivo efficacy in a MIA PaCa-2 xenograft model due to rapid clearance | Potent in vitro but challenges with in vivo stability and pharmacokinetics. |
| FX11 | Reversible, competitive with NADH | Selective for LDHA over LDHB | Demonstrated in lymphoma and pancreatic cancer xenografts | Reduces ATP levels, induces oxidative stress and cell death. |
| Galloflavin | LDH inhibitor | Inhibits both LDHA and LDHB | Demonstrated in a colon cancer mouse model | Blocks glycolysis and ATP production, leading to apoptosis. |
| NHI-2 | LDHA inhibitor | Selective for LDHA over LDHB | Demonstrated in a B78 melanoma tumor model | Enhances apoptosis and induces cell cycle arrest. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines for key experiments cited in the evaluation of LDHA inhibitors.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1x10^4 to 1x10^5 cells per well and incubate overnight.
-
Compound Treatment: Treat cells with various concentrations of the LDHA inhibitor and a vehicle control for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.
Western Blotting
Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract.
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., LDHA, cleaved caspase-3, actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Tumor Xenograft Model
This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.
-
Cell Preparation: Harvest cancer cells and resuspend them in a suitable medium, sometimes mixed with Matrigel to enhance tumor formation.
-
Tumor Inoculation: Subcutaneously inject the cell suspension (e.g., 1x10^6 to 5x10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers regularly (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Compound Administration: Once tumors reach a certain volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the LDHA inhibitor and vehicle control via a specified route (e.g., oral gavage, intraperitoneal injection) and schedule.
-
Efficacy Evaluation: At the end of the study, euthanize the mice and excise the tumors. The primary endpoint is typically tumor growth inhibition. Further analysis of the tumor tissue can be performed (e.g., western blotting, immunohistochemistry).
Visualizing the Impact of LDHA Inhibition
The following diagrams illustrate the signaling pathway affected by LDHA, a typical experimental workflow for in vitro analysis, and a logical comparison of inhibitor efficacy.
Caption: LDHA signaling pathway in cancer.
Caption: In vitro experimental workflow.
Caption: Efficacy comparison of LDHA inhibitors.
References
Ldha-IN-5: A Comparative Analysis of its Role in Metabolic Reprogramming
In the landscape of cancer metabolism, the enzyme Lactate Dehydrogenase A (LDHA) has emerged as a critical therapeutic target.[1][2][3][4] Cancer cells frequently exhibit a phenomenon known as the Warburg effect, characterized by a significant increase in glycolysis and lactate production, even in the presence of oxygen.[5] This metabolic shift, or reprogramming, provides the necessary building blocks for rapid cell proliferation and creates an acidic tumor microenvironment conducive to invasion and immune evasion. Ldha-IN-5 is a novel inhibitor designed to counteract this process by specifically targeting LDHA. This guide provides a comparative study of the metabolic reprogramming induced by this compound against other known LDHA inhibitors, supported by experimental data and detailed protocols for researchers in oncology and drug development.
Mechanism of Action of LDHA Inhibitors
LDHA catalyzes the conversion of pyruvate to lactate, a crucial step in anaerobic glycolysis which also regenerates NAD+ from NADH. By inhibiting LDHA, compounds like this compound disrupt this pathway, leading to a decrease in lactate production and an accumulation of pyruvate. This metabolic bottleneck can force cancer cells to rely more on oxidative phosphorylation, a more efficient but slower energy production pathway. The subsequent increase in reactive oxygen species (ROS) and reduction in ATP levels can induce metabolic stress, leading to decreased cell proliferation and, in some cases, apoptosis.
Comparative Performance of LDHA Inhibitors
The efficacy of LDHA inhibitors can be evaluated based on several key parameters, including their half-maximal inhibitory concentration (IC50) against the LDHA enzyme, their impact on cellular lactate production, and their ability to reduce cancer cell viability. The following table provides a comparative summary of this compound (with hypothetical data for illustrative purposes) and other well-characterized LDHA inhibitors.
| Inhibitor | Target | IC50 (LDHA Enzyme Assay) | Effect on Lactate Production | Effect on Cancer Cell Viability | Key Characteristics |
| This compound | LDHA | 15 µM | Significant reduction | Potent inhibition of proliferation | High selectivity for LDHA |
| FX11 | LDHA | 8 µM | Reduces ATP levels and induces oxidative stress | Inhibits progression of lymphoma and pancreatic cancer xenografts | Competitive inhibitor with respect to NADH |
| Gossypol | LDHA (NADH-competitive) | Varies by cell type | Induces apoptosis | Has been evaluated in clinical trials but shows non-specific toxicity | Non-specific toxicity is a major drawback |
| Oxamate | LDHA (Pyruvate-competitive) | Varies by cell type | Inhibits glycolysis | Demonstrates anti-cancer effects in vitro | Limited membrane permeability restricts in vivo efficacy |
| NHI-Glc-2 | LDHA and Glucose Transporter 1 (GLUT1) | Not specified | Disrupts spheroid integrity | Inhibits PANC-1 cell growth, synergistic with gemcitabine | Dual-targeting strategy |
Signaling Pathways and Experimental Workflows
To visualize the central role of LDHA in cancer metabolism and the general approach to evaluating inhibitors, the following diagrams are provided.
Detailed Experimental Protocols
Reproducibility and standardization are paramount in scientific research. The following are detailed methodologies for key experiments used to characterize LDHA inhibitors.
1. LDHA Enzyme Activity Assay (Spectrophotometric)
-
Principle: This assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADH to NAD+ during the conversion of pyruvate to lactate by LDHA.
-
Reagents:
-
Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4.
-
LDHA enzyme (recombinant human).
-
NADH solution (10 mM in assay buffer).
-
Sodium pyruvate solution (100 mM in assay buffer).
-
This compound or other test inhibitors at various concentrations.
-
-
Protocol:
-
In a 96-well UV-transparent plate, add 170 µL of assay buffer, 10 µL of NADH solution, and 5 µL of the test inhibitor solution to each well.
-
Add 5 µL of the LDHA enzyme solution and incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of the sodium pyruvate solution.
-
Immediately measure the absorbance at 340 nm every 30 seconds for 10 minutes using a microplate reader.
-
The rate of NADH oxidation is proportional to the LDHA activity. Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
2. Cellular Lactate Production Assay
-
Principle: This assay quantifies the amount of lactate secreted by cancer cells into the culture medium following treatment with an LDHA inhibitor.
-
Reagents:
-
Cancer cell line of interest (e.g., PANC-1, HeLa).
-
Complete cell culture medium.
-
This compound or other test inhibitors.
-
Commercial lactate assay kit (e.g., colorimetric or fluorometric).
-
-
Protocol:
-
Seed cancer cells in a 24-well plate and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of the test inhibitor or vehicle control.
-
Incubate the cells for 24-48 hours.
-
Collect the cell culture medium and centrifuge to remove any cellular debris.
-
Determine the lactate concentration in the supernatant using a commercial lactate assay kit according to the manufacturer's instructions.
-
Normalize the lactate concentration to the total protein content or cell number in each well.
-
3. Cell Viability Assay (MTT Assay)
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.
-
Reagents:
-
Cancer cell line.
-
Complete cell culture medium.
-
This compound or other test inhibitors.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
-
Protocol:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the test inhibitor for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
References
- 1. Lactate dehydrogenase A inhibition by small molecular entities: steps in the right direction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are LDHA inhibitors and how do they work? [synapse.patsnap.com]
- 3. Discovery of a novel alpha isoform of the long‐known enzyme LDHA provides new insights into cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lactate dehydrogenase A: A key player in carcinogenesis and potential target in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic Reprogramming in Cancer — Learn to Beat Cancer [learntobeatcancer.org]
Safety Operating Guide
Navigating the Safe Disposal of Ldha-IN-5: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a step-by-step approach to the safe disposal of Ldha-IN-5, a potent inhibitor of lactate dehydrogenase A (LDHA).
This compound, identified by CAS number 2776148-90-2, is a chemical compound utilized in research settings.[1][2][3] While a specific, publicly available Safety Data Sheet (SDS) detailing its comprehensive hazard profile and disposal procedures is not readily found in general searches, established principles for the disposal of laboratory chemicals provide a framework for its safe management. Commercial suppliers, such as MedchemExpress, offer access to an SDS for their products, which should always be consulted as the primary source of safety information.[3]
Core Principles for Chemical Disposal
The fundamental principle of chemical disposal is to prevent harm to individuals and the environment. This involves a thorough understanding of the chemical's properties, the use of appropriate personal protective equipment (PPE), and adherence to local, state, and federal regulations. For compounds where a specific SDS is not immediately accessible, a conservative approach that treats the substance as potentially hazardous is recommended.
Recommended Disposal Procedures for this compound
Based on general laboratory safety protocols and information gleaned from supplier documentation for similar research chemicals, the following step-by-step procedures are recommended for the disposal of this compound.
1. Personal Protective Equipment (PPE): Before handling this compound for any purpose, including disposal, it is imperative to wear appropriate PPE. This includes, but is not limited to:
-
Safety goggles or a face shield to protect the eyes from splashes.
-
Chemical-resistant gloves (e.g., nitrile) to prevent skin contact.
-
A laboratory coat to protect clothing and skin.
2. Spill Management: In the event of a spill, the following actions should be taken:
-
Evacuate and ventilate the area to minimize inhalation exposure.
-
Contain the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.
-
Do not use combustible materials like paper towels to absorb the spill.
-
Collect the absorbed material using non-sparking tools and place it in a clearly labeled, sealed container for hazardous waste.
-
Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should also be treated as hazardous waste.
3. Disposal of Unused or Waste this compound:
-
Do not pour this compound down the drain. This can contaminate waterways and interfere with wastewater treatment processes.
-
Collect all waste containing this compound, including unused product, solutions, and contaminated materials, in a designated and properly labeled hazardous waste container. The label should clearly identify the contents as "Hazardous Waste" and include the name "this compound" and its CAS number (2776148-90-2).
-
Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials, until it is collected by a licensed hazardous waste disposal company.
-
Follow your institution's specific hazardous waste disposal procedures. This typically involves contacting the Environmental Health and Safety (EHS) office to arrange for pickup and proper disposal in accordance with all applicable regulations.
Experimental Protocol: General Chemical Waste Segregation
To ensure safe and compliant disposal, it is crucial to follow a systematic waste segregation protocol within the laboratory.
Table 1: Chemical Waste Segregation Guidelines
| Waste Type | Container | Disposal Notes |
| Solid this compound Waste | Labeled, sealed, and chemically resistant container | Includes unused powder, contaminated weigh boats, and absorbent materials from spills. |
| Liquid this compound Waste | Labeled, sealed, and chemically resistant container (e.g., glass or polyethylene) | Includes unused solutions and rinsates from cleaning contaminated glassware. Avoid mixing with incompatible waste streams. |
| Contaminated Sharps | Puncture-proof sharps container | Includes needles, syringes, or broken glass that have come into contact with this compound. |
| Contaminated PPE | Labeled hazardous waste bag | Includes gloves, disposable lab coats, and other protective gear that are grossly contaminated. |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
By adhering to these procedures and consulting the specific Safety Data Sheet provided by the supplier, laboratory professionals can ensure the safe and responsible disposal of this compound, fostering a secure research environment and protecting the broader ecosystem.
References
Personal protective equipment for handling Ldha-IN-5
Personal Protective Equipment (PPE)
A complete PPE ensemble is mandatory to prevent dermal, ocular, and respiratory exposure when handling Ldha-IN-5. The following table summarizes the required PPE.
| Body Part | Required PPE | Specifications and Rationale |
| Hands | Double Gloving (Inner and Outer Gloves) | Wear two pairs of chemical-resistant gloves, such as nitrile gloves.[2] The outer glove should be removed immediately after handling the compound, and the inner glove provides an additional layer of protection. |
| Body | Disposable Gown or Lab Coat | A disposable gown provides full-body protection and should be worn over personal clothing to prevent contamination.[2] |
| Eyes | Safety Goggles or Glasses with Side Shields | Chemical splash goggles are required to protect against splashes.[2] |
| Face | Face Shield | A face shield should be worn in addition to safety goggles, especially when there is a significant risk of splashes or aerosol generation. |
| Respiratory | N95 Respirator or Higher | A fitted N95 respirator or a higher level of respiratory protection is necessary to minimize the inhalation of fine particles, especially when handling the solid form of the compound. |
Operational Plans: Handling Procedures
All work involving this compound, particularly with the solid compound, must be conducted in a designated area within a certified chemical fume hood or a ventilated laminar flow enclosure to prevent inhalation. For procedures with a higher risk of aerosol generation, a glove box is recommended.
Step-by-Step Handling Protocol:
-
Designate a Workspace: All handling of this compound must occur in a designated area, such as a chemical fume hood, to contain any potential spills or aerosols.
-
Don PPE: Before entering the designated workspace, put on all required PPE as detailed in the table above.
-
Weighing: Carefully weigh the desired amount of the solid compound within the fume hood. Use disposable weighing paper or a boat to avoid contaminating the balance.
-
Solution Preparation: Prepare all solutions within the chemical fume hood.
-
Avoid Contamination: Do not touch surfaces outside of the designated handling area, such as door handles or personal items, with gloved hands that have been in contact with the compound.
-
Decontamination: After handling, decontaminate all surfaces and equipment that have come into contact with this compound. Consult your institution's safety office for guidance on the appropriate decontamination solution.
-
Doffing PPE: Remove PPE in the correct order to prevent cross-contamination. Typically, the outer gloves are removed first, followed by the gown, face shield, goggles, and finally the inner gloves.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety.
Waste Segregation and Disposal:
-
Solid Waste: All disposable items that have come into contact with this compound, including gloves, weighing papers, and disposable gowns, should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not dispose of these solutions down the drain.
-
Sharps: Any needles or other sharp instruments used in the handling of this compound must be disposed of in a designated sharps container.
-
Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.
All waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) office for specific guidance on hazardous waste disposal procedures.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
